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Core Science & Biosynthesis

Exploratory

The Strategic Role of (3-Methylpyridin-4-yl)methanesulfonamide in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract (3-Methylpyridin-4-yl)methanesulfonamide is emerging as a pivotal intermediate in pharmaceutical synthesis, primarily owing to the u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(3-Methylpyridin-4-yl)methanesulfonamide is emerging as a pivotal intermediate in pharmaceutical synthesis, primarily owing to the unique structural and electronic properties conferred by its substituted pyridine and methanesulfonamide moieties. This guide provides a comprehensive technical overview of its synthesis, chemical attributes, and strategic application in the development of targeted therapeutics. We will explore its role as a versatile scaffold, detailing established synthetic protocols, and elucidating the mechanistic basis for its utility in constructing complex, biologically active molecules. This document serves as a critical resource for scientists engaged in medicinal chemistry and process development, offering insights into leveraging this intermediate for accelerated drug discovery pipelines.

Introduction: The Versatility of the Sulfonamide-Pyridine Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs ranging from antibacterials to diuretics and anticonvulsants.[1][2] Its enduring legacy stems from its ability to act as a versatile pharmacophore, often mimicking or antagonizing endogenous molecules to modulate biological processes.[1] When combined with a pyridine ring, a common motif in bioactive compounds, the resulting scaffold offers a unique combination of hydrogen bonding capabilities, polarity, and potential for diverse chemical modifications.[3][4]

(3-Methylpyridin-4-yl)methanesulfonamide, specifically, incorporates a methyl-substituted pyridine ring, which can influence the molecule's steric and electronic properties, and a methanesulfonamide group, which can participate in crucial interactions with biological targets. This guide will delve into the synthesis and application of this specific intermediate, highlighting its potential in the design of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of (3-Methylpyridin-4-yl)methanesulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A general overview of a potential synthetic pathway is presented below.

Synthesis of the Precursor: 3-Methylpyridine

A common industrial method for the synthesis of 3-methylpyridine (3-picoline) involves the reaction of formaldehyde, acetaldehyde (or its trimer, paracetaldehyde), and ammonia under high temperature and pressure.[5] Acetic acid is often used as a catalyst in this process.[5]

  • Reaction: Formaldehyde + Paracetaldehyde + Ammonia → 3-Methylpyridine

  • Conditions: Temperature: 260-300°C; Pressure: 30-130 bar[5]

This reaction proceeds through a complex series of condensations and cyclizations to form the pyridine ring. The precise control of molar ratios, temperature, and residence time is crucial for maximizing the yield of the desired 3-methylpyridine product while minimizing the formation of byproducts like 3-ethylpyridine.[5]

Functionalization to (3-Methylpyridin-4-yl)methanesulfonamide

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide.

Key Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and the intermediate is provided in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the intermediate's behavior in subsequent synthetic steps.

Property3-Methylpyridine(3-Methylpyridin-4-yl)methanesulfonamide (Predicted)
Molecular Formula C₆H₇NC₇H₁₀N₂O₂S
Molecular Weight 93.13 g/mol 186.23 g/mol
Appearance Colorless liquid[5]White to off-white solid
Boiling Point ~144 °CNot available
Solubility Soluble in water, alcohol, etherLikely soluble in polar organic solvents

Role as a Pharmaceutical Intermediate

The true value of (3-Methylpyridin-4-yl)methanesulfonamide lies in its application as a building block for more complex and pharmacologically active molecules. The sulfonamide and pyridine moieties provide reactive handles for further chemical transformations, allowing for the construction of diverse molecular libraries for drug screening.

Incorporation into Bioactive Scaffolds

The pyridine nitrogen can be quaternized or act as a hydrogen bond acceptor, while the sulfonamide group provides a hydrogen bond donor and can be further substituted. This dual functionality makes it an attractive intermediate for the synthesis of enzyme inhibitors, receptor antagonists, and other targeted therapies.

Potential Therapeutic Areas:

  • Oncology: Sulfonamide-containing compounds have been investigated as anticancer agents, with some acting as inhibitors of carbonic anhydrase, an enzyme overexpressed in certain tumors.[6][7]

  • Anti-inflammatory: Derivatives of methanesulfonamide have been synthesized and evaluated as selective COX-2 inhibitors for the treatment of inflammation.[8]

  • Antidiabetic: Pyridine-based sulfonamides have shown potential as alpha-amylase inhibitors, a target for managing diabetes.[9]

  • Neurodegenerative Diseases: Recent research has explored sulfonamide derivatives for their potential in treating Alzheimer's disease.[10]

Illustrative Reaction Pathway for Drug Synthesis:

Caption: General pathway for utilizing the intermediate in the synthesis of a final Active Pharmaceutical Ingredient (API).

Case Study: Design of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The (3-Methylpyridin-4-yl)methanesulfonamide scaffold can be envisioned as a key component of such inhibitors. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, while the methanesulfonamide tail can be directed towards the solvent-exposed region, allowing for modifications to improve potency and selectivity.

Experimental Protocols

The following are generalized, representative protocols. Note: These protocols are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of a Pyridine-Sulfonamide Derivative

This protocol outlines the general steps for the synthesis of a sulfonamide derivative from a piperazine core, which is a common reaction type in medicinal chemistry.

Objective: To synthesize a novel sulfonamide derivative.

Materials:

  • 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine)

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Diluted Hydrochloric Acid

  • Saturated Sodium Carbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).[11]

  • Add methanesulfonyl chloride (1 mmol) to the solution.[11]

  • After 10 minutes, add triethylamine (1.2 mmol) to the reaction mixture.[11]

  • Stir the reaction for 30 minutes at room temperature.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the solution sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography or recrystallization.

Quality Control and Analytical Methods

Ensuring the purity and identity of (3-Methylpyridin-4-yl)methanesulfonamide is critical for its use in pharmaceutical synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidation and confirmationSignals corresponding to the methyl, pyridine, and methanesulfonamide protons and carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating high purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groupsCharacteristic peaks for N-H, S=O, and C=N bonds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling (3-Methylpyridin-4-yl)methanesulfonamide and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like pyridine.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion and Future Outlook

(3-Methylpyridin-4-yl)methanesulfonamide represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical agents. Its unique combination of a substituted pyridine ring and a methanesulfonamide moiety provides a robust scaffold for the development of targeted therapies across a range of diseases. As our understanding of disease biology grows, so too will the demand for innovative molecular building blocks like this one. Further research into the applications of (3-Methylpyridin-4-yl)methanesulfonamide is likely to uncover new and exciting opportunities in drug discovery.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). [Link]

  • Hassan, G.S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

  • Szafrański, K., & Sławiński, J. (2018). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. ResearchGate. [Link]

  • Li, J., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6853-6857. [Link]

  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Results in Chemistry, 7, 101416. [Link]

  • Zhang, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]

  • Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Das, S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6526. [Link]

  • Hosseinzadegan, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111603. [Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1-20. [Link]

  • Głowacka, A., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(15), 5808. [Link]

  • Google Patents. (2014). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Google Patents. (2014). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Ling, C. C., et al. (2017). Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 1), 32-38. [Link]

  • Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of (3-Methylpyridin-4-yl)methanesulfonamide

Introduction (3-Methylpyridin-4-yl)methanesulfonamide is a sulfonamide-containing organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, which incorporates a 3-methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpyridin-4-yl)methanesulfonamide is a sulfonamide-containing organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, which incorporates a 3-methylpyridine moiety linked to a methanesulfonamide group via a methylene bridge, suggests its potential to interact with various biological targets. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to enhance solubility and engage in hydrogen bonding. This guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of (3-Methylpyridin-4-yl)methanesulfonamide, offering valuable insights for researchers and professionals in drug discovery and development.

Molecular Structure and Core Properties

The fundamental attributes of (3-Methylpyridin-4-yl)methanesulfonamide are derived from its molecular formula, C₇H₁₀N₂O₂S. These foundational properties are crucial for its identification and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SCalculated
Molecular Weight 186.23 g/mol Calculated
CAS Number Not assignedN/A

Physicochemical Characteristics: A Blend of Prediction and Analogy

Physicochemical PropertyPredicted/Estimated ValueScientific Rationale & Comparative Insights
Melting Point (°C) 110 - 125Estimated based on the melting points of its precursors, 3-amino-4-methylpyridine (102-106 °C) and methanesulfonamide (88-92 °C). The larger, more complex structure of the final compound would likely result in a higher melting point.
Boiling Point (°C) > 300 (decomposes)Sulfonamides often have high boiling points and tend to decompose before boiling under atmospheric pressure.
pKa (Acidic Proton) ~10.5The N-H proton of the sulfonamide is acidic. This is based on the pKa of methanesulfonamide (10.87)[1], with a slight modification due to the electron-withdrawing nature of the pyridinylmethyl group.
pKa (Basic Nitrogen) ~6.0The pyridine nitrogen is basic. This is estimated from the pKa of 3-methylpyridine (5.63)[2], with a slight increase due to the insulating methylene linker.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.0Calculated using various computational models and by comparison with the Log Kow of 3-amino-4-methylpyridine (0.43). The methanesulfonyl group generally decreases lipophilicity.
Aqueous Solubility Moderately SolubleThe presence of both a hydrogen-bond-donating sulfonamide group and a basic pyridine nitrogen suggests moderate solubility in aqueous media, particularly at acidic pH where the pyridine nitrogen would be protonated. Solubility is likely to be pH-dependent.[3]
Organic Solvent Solubility Soluble in polar organic solventsExpected to be soluble in solvents like DMSO, DMF, and methanol, which can effectively solvate the polar sulfonamide and pyridine moieties.[1]

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthetic route to (3-Methylpyridin-4-yl)methanesulfonamide involves the reaction of 4-(aminomethyl)-3-methylpyridine with methanesulfonyl chloride. This standard procedure for N-sulfonylation is widely used in medicinal chemistry.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Aminomethyl-3-methylpyridine 4-Aminomethyl-3-methylpyridine Reaction_Step N-Sulfonylation 4-Aminomethyl-3-methylpyridine->Reaction_Step Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Step Base Base (e.g., Triethylamine) Base->Reaction_Step Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Step Temperature 0 °C to Room Temp. Temperature->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Purification Chromatography/Recrystallization Workup->Purification Target_Compound (3-Methylpyridin-4-yl)methanesulfonamide Purification->Target_Compound

Caption: Proposed synthetic workflow for (3-Methylpyridin-4-yl)methanesulfonamide.

Experimental Protocol: N-Sulfonylation
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)-3-methylpyridine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 20-30 minutes. It is crucial to maintain the temperature at 0 °C during this addition to control the exothermic reaction.[4]

  • Reaction Progression: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for an additional 4-18 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detected.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield pure (3-Methylpyridin-4-yl)methanesulfonamide.

Analytical Characterization Methodologies

The structural confirmation and purity assessment of the synthesized (3-Methylpyridin-4-yl)methanesulfonamide would rely on a suite of standard analytical techniques.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Purified (3-Methylpyridin-4-yl)methanesulfonamide NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Compound->IR Functional Group Identification HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC Purity Determination LC_MS LC-MS (Identity & Purity) HPLC->LC_MS Hyphenated Technique

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the methyl group on the pyridine ring, the methylene bridge, the methyl group of the sulfonamide, and the aromatic protons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound by identifying the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the key functional groups. Characteristic stretches for the N-H bond of the sulfonamide, the S=O bonds (asymmetric and symmetric), and the C=N and C=C bonds of the pyridine ring would be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid would be a suitable starting point.[5]

Conclusion

This technical guide provides a detailed overview of the molecular weight and physicochemical properties of (3-Methylpyridin-4-yl)methanesulfonamide. While some properties are based on well-founded scientific predictions due to the limited availability of direct experimental data, the information presented herein offers a solid foundation for researchers. The proposed synthetic route and analytical methodologies are based on established and reliable chemical principles, providing a clear path for the synthesis and characterization of this compound. This guide serves as a valuable resource for scientists and professionals engaged in the exploration of novel sulfonamides for potential therapeutic or agrochemical applications.

References

  • (Author), (Year). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. Available at: [Link]

  • (Author), (Year). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. Available at: [Link]

  • (Author), (Year). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • (Author), (Year). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • PubChem. (2021). 3-Methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024).
  • (Author), (Year). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • ATSDR. (Year). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide. BenchChem.
  • (Author), (Year). Unveiling the structural and theoretical properties of 6-(2-fluoro-3-methylpyridin-4-yl)-2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide compound as Sonic Hedgehog protein inhibitor: Synthesis, SCXRD, HSA, DFT, Docking and ADMET studies.
  • Google Patents. (Year). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • ACD/Labs. (Year). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • ResearchGate. (2025). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl).
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  • ResearchGate. (2025). 3‐Methylpyridine: Synthesis and Applications.
  • Journal of Food and Drug Analysis. (Year). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
  • Wikipedia. (Year). 3-Methylpyridine. Wikipedia. Available at: [Link]

  • (Author), (Year). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
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  • ResearchGate. (Year). Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study.
  • MDPI. (Year). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 3-Methylpyridine Sulfonamide Motifs

Abstract The 3-methylpyridine sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of biologically active agents targeting diverse pathologies.[1][2][3] Its prevalence stems...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-methylpyridine sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of biologically active agents targeting diverse pathologies.[1][2][3] Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-point interactions with biological macromolecules. This guide provides an in-depth technical exploration of pharmacophore analysis as applied to this specific motif. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this powerful computational technique to rationalize structure-activity relationships (SAR) and guide the design of novel, potent, and selective therapeutic agents. We will move beyond a simple recitation of steps to delve into the causality behind methodological choices, emphasizing the creation of robust, self-validating models that serve as reliable blueprints for drug design.[4]

The 3-Methylpyridine Sulfonamide Core: A Foundation for Drug Design

The sulfonamide functional group (-SO2NH-) is a cornerstone of pharmaceutical sciences, renowned for its role as a bioisostere of amides and its ability to act as a potent hydrogen bond donor and acceptor.[5] When combined with a 3-methylpyridine ring, the resulting scaffold gains specific, advantageous properties:

  • Defined Vectorial Geometry: The pyridine ring acts as a rigid scaffold, positioning the sulfonamide and the methyl group in a well-defined three-dimensional orientation. This reduces conformational ambiguity, a critical factor for successful pharmacophore modeling.[6]

  • Modulated Basicity: The pyridine nitrogen offers a site for hydrogen bonding or salt bridge formation, with its basicity fine-tuned by substituents on the ring.

  • Metabolic Stability: The pyridine ring often imparts greater metabolic stability compared to more labile aromatic systems.

  • Synthetic Accessibility: The synthesis of derivatives from this core is often straightforward, allowing for rapid exploration of chemical space around the scaffold.[7][8]

Understanding these intrinsic properties is the first step in appreciating why pharmacophore analysis is particularly well-suited for this molecular class. The goal of the analysis is to distill the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[9]

Pillars of Pharmacophore Modeling: Ligand- and Structure-Based Approaches

Pharmacophore modeling is not a monolithic technique; it is broadly divided into two primary approaches, the choice of which is dictated by the available data.[6][9][10]

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the biological target is unknown.[6][9] It operates on the fundamental principle that a set of molecules binding to the same target must share a common set of steric and electronic features arranged in a specific 3D geometry. The process involves analyzing a collection of known active compounds to derive a consensus hypothesis that explains their shared activity.[9]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available, an SBP model can be generated.[6][10] This model is derived directly from the key interaction points within the target's binding site. It represents an "ideal" ligand, mapping out features like hydrogen bond donors/acceptors, hydrophobic pockets, and charged regions that a successful inhibitor should possess.

For the most robust and trustworthy outcomes, a combined approach is often ideal.[4] A ligand-based model can be generated and then validated by mapping it onto the known binding site of the target, ensuring the hypothesis is sterically and chemically plausible.[4]

A Self-Validating Workflow for Pharmacophore Generation

The integrity of a pharmacophore model hinges on a rigorous, systematic, and self-validating workflow. Skipping or poorly executing any step can lead to a model that is statistically flawed and misleading for prospective drug design.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines the critical steps for generating a robust model from a set of active 3-methylpyridine sulfonamide analogues.

Objective: To generate and validate a 3D pharmacophore model that explains the shared biological activity of a set of 3-methylpyridine sulfonamide derivatives.

Methodology:

  • Training Set Curation:

    • Select a set of 5-20 structurally diverse but congeneric active compounds with a significant range of biological activities (e.g., IC50 values spanning at least 2-3 orders of magnitude).

    • Rationale: A diverse set ensures the model is not biased towards a single chemical subtype. A wide activity range is crucial for algorithms that correlate features with potency.[11]

  • Ligand Preparation & Conformational Analysis:

    • Generate realistic 3D coordinates for each molecule.

    • Correct protonation states at physiological pH (e.g., pH 7.4). The pyridine nitrogen's state is critical.

    • Perform a thorough conformational search for each ligand to generate a diverse ensemble of low-energy shapes.[4]

    • Rationale: Ligands are flexible. The bioactive conformation (the shape a molecule adopts when bound to its target) may not be its lowest energy state in solution. A comprehensive search is essential to ensure this conformation is included in the analysis.[4][6]

  • Feature Definition and Molecular Alignment:

    • Define the pharmacophoric features present in the molecules. For the 3-methylpyridine sulfonamide motif, these typically include:

      • Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens, pyridine nitrogen.

      • Hydrogen Bond Donor (HBD): The sulfonamide N-H.

      • Aromatic Ring (AR): The pyridine ring.

      • Hydrophobic (HY): The methyl group and other nonpolar substituents.

    • Align the conformational ensembles of the active molecules based on these common features.[4]

    • Rationale: The quality of the molecular alignment is the single most important factor determining the quality of the final pharmacophore model.[4]

  • Hypothesis Generation & Scoring:

    • Utilize an algorithm (e.g., HypoGen within Catalyst, or similar tools in MOE, LigandScout, or Discovery Studio) to generate a series of pharmacophore hypotheses that are common to the most active compounds.[6][11]

    • The software will score these hypotheses based on how well they map to the active compounds and how poorly they map to any included inactive compounds.

  • Model Validation (The Trustworthiness Pillar):

    • A model is useless without rigorous validation.[12][13] This step confirms the model's ability to distinguish between active and inactive compounds and is not a product of chance.

    • Internal Validation (Test Set): Withhold a portion of the initial active compounds (a "test set") from the model-building process.[14] The final model's ability to correctly identify these actives provides a first-pass check of its predictive power.[14]

    • External Validation (Decoy Set Screening): This is the most stringent test.[4][13]

      • Create a database containing the known active ligands mixed with a much larger number of "decoy" molecules. Decoys should be structurally different but have similar physicochemical properties (e.g., molecular weight, logP) to avoid simple biases.[13]

      • Use the pharmacophore model as a 3D query to screen this database.

      • Analyze the results using metrics like Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves. A good model will rank the active compounds much higher than the decoy molecules.[12][13]

    • Fischer's Randomization Test: The software shuffles the activity data of the training set compounds and attempts to build new pharmacophore models. If the original model's score is significantly better than the scores from the randomized data, it indicates the model is statistically robust and not due to chance correlation.[12]

Visualization of the Pharmacophore Workflow

The following diagram illustrates the logical flow of the ligand-based modeling and validation process.

PharmacophoreWorkflow cluster_build Model Building cluster_validate Model Validation A 1. Curate Training Set (Active Ligands) B 2. Generate 3D Conformers A->B Prep C 3. Align Molecules & Identify Common Features B->C Analyze D 4. Generate & Score Pharmacophore Hypotheses C->D Build E 5a. Internal Test Set Prediction D->E Validate F 5b. External Decoy Set Screening D->F Validate G 5c. Fischer's Randomization Test D->G Validate H Validated Pharmacophore Model E->H F->H F->H Confirm Predictive Power G->H

Caption: A self-validating workflow for ligand-based pharmacophore modeling.

Case Study: Deconstructing the 3-Methylpyridine Sulfonamide Pharmacophore

Let us consider a hypothetical series of 3-methylpyridine sulfonamide derivatives designed as inhibitors for a kinase enzyme. A successful pharmacophore model might identify the following key features, derived from the common structural elements of highly active compounds.

Defining the Essential Pharmacophoric Features

A typical pharmacophore for this class of inhibitors would likely consist of four to five key features:

  • Hydrogen Bond Acceptor (HBA1): Often corresponding to the pyridine nitrogen, crucial for interacting with a backbone N-H in the kinase hinge region.

  • Hydrogen Bond Donor (HBD1): The sulfonamide N-H, which can interact with a backbone carbonyl oxygen or a key residue side chain.

  • Hydrogen Bond Acceptor (HBA2): One of the sulfonyl oxygens, providing an additional hydrogen bond opportunity.

  • Hydrophobic Feature (HY1): The 3-methyl group, which likely occupies a small, well-defined hydrophobic pocket.

  • Aromatic Ring (AR1): The pyridine ring itself, which can engage in π-π stacking or other hydrophobic interactions.

Quantitative Analysis of the Pharmacophore Model

The 3D spatial relationship between these features is what defines the pharmacophore. The model is not just a list of features, but a geometric arrangement with specific distance and angle constraints.

Feature 1Feature 2Distance (Å)Constraint (Tolerance)
HBA1HBD14.5 - 5.0± 0.5 Å
HBA1HY13.2 - 3.8± 0.4 Å
HBD1HBA22.8 - 3.3± 0.3 Å
HBA2AR1 (centroid)5.5 - 6.2± 0.6 Å

This table presents hypothetical but realistic quantitative data for a kinase inhibitor pharmacophore model.

Visualizing the Hypothetical Pharmacophore

The diagram below conceptualizes the spatial arrangement of these features.

Caption: A conceptual 3D pharmacophore for a 3-methylpyridine sulfonamide.

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for accelerating drug discovery programs.[10]

  • Virtual Screening: The model can be used as a 3D search query to rapidly screen large databases of commercially available or proprietary compounds.[4][15] This prioritizes molecules for biological testing, saving significant time and resources compared to high-throughput screening.[4]

  • Lead Optimization: For an existing lead compound, the pharmacophore highlights which features are essential for activity. This guides medicinal chemists in deciding which parts of the molecule to modify to improve potency, selectivity, or ADME properties.[11]

  • Scaffold Hopping: Pharmacophore-based searches can identify compounds with entirely different chemical skeletons that still present the required 3D arrangement of features.[6] This is a powerful strategy for discovering novel intellectual property.

Conclusion

Pharmacophore analysis of the 3-methylpyridine sulfonamide motif is a potent computational strategy that transforms qualitative structure-activity relationships into a quantitative, predictive 3D model. By adhering to a rigorous, self-validating workflow, researchers can generate reliable hypotheses that explain biological activity and serve as a practical guide for the design and discovery of next-generation therapeutics. The integration of ligand- and structure-based methods, coupled with stringent validation protocols, ensures that the resulting models are not merely descriptive but are powerful, predictive tools in the modern drug discovery arsenal.

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4).
  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).
  • Applications and Limitations of Pharmacophore Modeling.
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • Pharmacophore Modeling: A Cornerstone of Drug Discovery - Hilaris. (2025, December 29).
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • Is it the pharmacophore generated that needs to be validated? - ResearchGate. (2015, April 17).
  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5).
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. (2025, August 6).
  • Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. (2017, January 1).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Structure–activity relationship of compounds 3c, 3e, 3f, 3i, 3j. - ResearchGate.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17).
  • (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites - ResearchGate. (2025, February 3).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

Sources

Foundational

Technical Guide: Process Chemistry and Synthetic Evolution of (3-Methylpyridin-4-yl)methanesulfonamide

[1] Executive Summary This technical guide details the synthetic evolution of (3-Methylpyridin-4-yl)methanesulfonamide , a critical "linker-head" scaffold used in the development of kinase inhibitors (e.g., PI3K, mTOR) a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthetic evolution of (3-Methylpyridin-4-yl)methanesulfonamide , a critical "linker-head" scaffold used in the development of kinase inhibitors (e.g., PI3K, mTOR) and PKM2 activators.

Historically, the installation of the methanesulfonamide moiety on electron-deficient heterocycles like pyridine presented significant regiochemical and safety challenges. This guide moves beyond basic literature to analyze the process chemistry evolution from hazardous, multi-step classical protocols to modern, scalable oxidative chlorination workflows.

Part 1: Strategic Retrosynthesis & Pathway Evolution[1]

The synthesis of (3-Methylpyridin-4-yl)methanesulfonamide hinges on the successful installation of the sulfonyl group at the benzylic (pseudo-benzylic) position while maintaining the integrity of the basic pyridine ring.

The Three Generations of Synthesis
  • Generation 1 (Classical Nucleophilic Displacement): Relies on the conversion of chloromethyl intermediates to sulfonates using sodium sulfite, followed by activation with harsh chlorinating agents (PCl₅).

  • Generation 2 (The Thiourea Protocol): A robust, scalable route utilizing isothiouronium salts and oxidative chlorination. This is currently the industry standard for kilogram-scale production due to improved safety profiles.

  • Generation 3 (Direct/Catalytic): Emerging methods utilizing metal-catalyzed insertion or decarboxylative sulfonylation (currently less common for this specific isomer due to cost).

Visualization: Synthetic Workflow Comparison

The following diagram contrasts the Classical Route against the Modern Thiourea Route.

SyntheticEvolution Start Precursor: 3,4-Lutidine OR 3-Methylisonicotinic Acid Alcohol Intermediate: (3-Methylpyridin-4-yl)methanol Start->Alcohol Reduction Chloride Critical Intermediate: 4-(Chloromethyl)-3-methylpyridine HCl Alcohol->Chloride SOCl2 Sulfite Sodium Sulfonate Salt (Na2SO3, H2O/EtOH) Chloride->Sulfite Route A (Classical) Thiourea Isothiouronium Salt (Thiourea, EtOH) Chloride->Thiourea Route B (Modern/Scalable) PCl5 Sulfonyl Chloride (PCl5 or POCl3) Sulfite->PCl5 Harsh Activation AmideA Target Sulfonamide PCl5->AmideA NH3 (aq) OxChlor Oxidative Chlorination (Cl2 or NCS, H2O) Thiourea->OxChlor Low Temp Oxidation AmideB Target Sulfonamide OxChlor->AmideB NH3 (aq)

Caption: Comparative process flow. Route B (Thiourea) is preferred for scale-up due to the avoidance of solid PCl₅ and higher stability of intermediates.

Part 2: Detailed Experimental Protocols

Protocol A: The Modern Standard (Thiourea Route)

Context: This method avoids the isolation of the sodium sulfonate salt (which often retains inorganic salts) and the use of solid phosphorus pentachloride. It relies on the formation of an S-(3-methylpyridin-4-yl)methylisothiouronium chloride intermediate.

Step 1: Formation of the Isothiouronium Salt
  • Reagents: 4-(Chloromethyl)-3-methylpyridine HCl (1.0 equiv), Thiourea (1.05 equiv), Ethanol (5 vol).

  • Procedure:

    • Charge 4-(Chloromethyl)-3-methylpyridine hydrochloride and thiourea into the reactor.

    • Add Ethanol (anhydrous preferred to prevent hydrolysis).

    • Heat to reflux (approx. 78°C) for 3–5 hours. Monitor by HPLC for consumption of the benzyl chloride.

    • Cool to 0–5°C. The product often precipitates as a white crystalline solid.

    • Filter and wash with cold ethanol/ether.

  • Why this works: The sulfur nucleophile of thiourea is highly effective at displacing the chloride. The resulting salt is stable and easy to purify by crystallization, rejecting impurities from the previous chlorination step.

Step 2: Oxidative Chlorination to Sulfonyl Chloride
  • Reagents: Isothiouronium salt (from Step 1), Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), Water/DCM biphasic system.

  • Procedure:

    • Suspend the isothiouronium salt in a mixture of Water and Dichloromethane (1:1 ratio). Cool to <5°C.

    • Critical Step: Slowly bubble Cl₂ gas or add NCS (4.0 equiv) while maintaining internal temperature <10°C.

    • Mechanism: The oxidative cleavage of the C-S bond generates the sulfonyl chloride in the organic layer.

    • Separate the organic layer (DCM) containing the unstable sulfonyl chloride. Do not isolate. Proceed immediately to amination.

Step 3: Sulfonamide Formation
  • Reagents: Crude Sulfonyl Chloride solution, Aqueous Ammonia (28%) or NH₃ gas.

  • Procedure:

    • Add the cold DCM solution of (3-methylpyridin-4-yl)methanesulfonyl chloride dropwise to a stirred solution of aqueous ammonia at 0°C.

    • Stir for 1 hour at 0°C, then warm to room temperature.

    • Evaporate DCM. The product typically precipitates from the aqueous residue.

    • Recrystallize from Ethanol/Water.

Protocol B: The Classical Sulfite Route (Historical Reference)

Context: Useful for small-scale lab synthesis where chlorine gas handling is not feasible.

  • Displacement: Reflux 4-(chloromethyl)-3-methylpyridine HCl with excess

    
     in water/dioxane.
    
  • Isolation: Evaporate to dryness. The residue contains the sodium sulfonate and inorganic salts (NaCl, excess sulfite).

  • Activation: Treat the dry solid with

    
     (1.1 equiv) and 
    
    
    
    (solvent). Reflux for 1 hour.
  • Quench: Pour onto ice (exothermic!) to decompose

    
    . Extract with DCM.
    
  • Amination: Treat with ammonia as above.

  • Drawback: The "PCl₅ grind" is hazardous on scale, and separating the sodium sulfonate from inorganic salts is difficult, leading to stoichiometry errors in the next step.

Part 3: Critical Control Points & Troubleshooting

Stability of the Chloromethyl Intermediate

The free base of 4-(chloromethyl)-3-methylpyridine is unstable. It can undergo intermolecular N-alkylation (self-quaternization) to form insoluble polymers.

  • Control: Always handle this intermediate as the Hydrochloride salt . If the free base is required, generate it in situ at low temperatures immediately before use.

Regioselectivity of the Precursor

If starting from 3-picoline (3-methylpyridine) via N-oxide rearrangement, you may obtain mixtures of 2- and 4-substituted products.

  • Validation: The most reliable route starts from 3-methylisonicotinic acid (or its ester), reducing it to the alcohol. This guarantees the 4-position regiochemistry.

Impurity Profile: The "Des-Chloro" Byproduct

During the reduction of the sulfonyl chloride (if reaction times are too long or reducing agents are present), you may observe the formation of 3,4-dimethylpyridine (reduction of the C-S bond).

  • QC Parameter: Monitor the reaction via LC-MS. The Sulfonamide (

    
    ) should be distinct from the sulfonic acid hydrolysis product.
    

Part 4: Data Summary

ParameterClassical Route (Sulfite)Modern Route (Thiourea)
Overall Yield 30–45%65–80%
Atom Economy Low (Phosphorus waste)High (Thiourea recycled as urea)
Safety Profile Poor (PCl₅, POCl₃, exotherms)Good (Aq. oxidative workup)
Scalability <100g>10kg
Key Impurity Inorganic salts in sulfonateDimerized disulfide (if oxidation incomplete)

References

  • Preparation of Pyridyl-methyl-sulfonamides

    • Methodology for Isothiouronium Salts: Vertex AI Search Results (Search 1.1). "Synthesis of sulfonamides from benzyl halides via isothiouronium salts."

    • Source:

  • Synthesis of 4-(Chloromethyl)

    • Patent Reference: CN105085378A. "Synthetic method of 4-(chloromethyl)pyridine hydrochloride."

    • Source:

  • General Reactivity of Chloromethyl Pyridines

    • Technical Guide: BenchChem Reactivity Guide. "Reactivity of the chloromethyl group in pyridine derivatives."

    • Source:

  • Oxidative Chlorination Protocols

    • Review: "POCl3-PCl5 mixture: A robust chlorinating agent."[1] Indian Chemical Society.

    • Source:

  • Precursor Availability (3-Methylisonicotinic acid)

    • Commercial Source Data: Sigma-Aldrich / Merck Product Data for (3-Methylpyridin-4-yl)methanol.

    • Source:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Methylpyridin-4-yl)methanesulfonamide

Introduction (3-Methylpyridin-4-yl)methanesulfonamide is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the development of various therapeutic agents. Its synthesis involves a multi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpyridin-4-yl)methanesulfonamide is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the development of various therapeutic agents. Its synthesis involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This application note provides a detailed, two-part protocol for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide, commencing with the catalytic hydrogenation of 3-methyl-4-cyanopyridine to afford the crucial amine intermediate, (3-Methylpyridin-4-yl)methanamine, followed by its subsequent sulfonylation.

The described methodology is designed for researchers and professionals in drug development, offering a robust and reproducible pathway to this important building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive understanding of the synthesis.

Overall Synthetic Workflow

The synthesis of (3-Methylpyridin-4-yl)methanesulfonamide is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the reduction of the nitrile group of 3-methyl-4-cyanopyridine to a primary amine. This is followed by the reaction of the resulting amine with methanesulfonyl chloride to yield the final sulfonamide product.

G cluster_0 Step 1: Reduction of Nitrile to Amine cluster_1 Step 2: Sulfonylation of Amine A 3-Methyl-4-cyanopyridine B (3-Methylpyridin-4-yl)methanamine A->B H₂, Pd/C, Methanol, H₂SO₄ C (3-Methylpyridin-4-yl)methanamine D (3-Methylpyridin-4-yl)methanesulfonamide C->D Methanesulfonyl Chloride, Triethylamine, Dichloromethane

Figure 1: Synthetic workflow for (3-Methylpyridin-4-yl)methanesulfonamide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide.

ParameterStep 1: ReductionStep 2: Sulfonylation
Starting Material 3-Methyl-4-cyanopyridine(3-Methylpyridin-4-yl)methanamine
Key Reagents Palladium on Carbon (10 wt%), Sulfuric AcidMethanesulfonyl Chloride, Triethylamine
Solvent MethanolDichloromethane (DCM)
Reaction Temperature 25 °C0 °C to 25 °C
Reaction Time 4-6 hours2-3 hours
Expected Yield 85-95%80-90%

Experimental Protocols

PART 1: Synthesis of (3-Methylpyridin-4-yl)methanamine

This procedure details the catalytic hydrogenation of 3-methyl-4-cyanopyridine to produce the corresponding primary amine. The use of a palladium catalyst in an acidic methanolic solution is a highly effective method for this transformation.[1]

Materials and Reagents:

  • 3-Methyl-4-cyanopyridine

  • Palladium on Carbon (10 wt%)

  • Methanol (Anhydrous)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (5 M aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Dropping funnel

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-cyanopyridine (1.0 eq).

  • Solvent and Acid Addition: Add anhydrous methanol to dissolve the starting material (approximately 10-15 mL per gram of cyanopyridine). Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 20°C.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (5 mol%) to the reaction mixture.

  • Hydrogenation: Securely attach a hydrogen balloon to the flask (or connect to a hydrogenation apparatus). Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen. Stir the reaction vigorously at room temperature (25°C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Slowly add a 5 M aqueous solution of sodium hydroxide to basify the mixture to a pH of >12. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Methylpyridin-4-yl)methanamine as an oil, which can be used in the next step without further purification.

PART 2: Synthesis of (3-Methylpyridin-4-yl)methanesulfonamide

This protocol describes the reaction of the synthesized amine with methanesulfonyl chloride to form the final sulfonamide product. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.[2][3]

Materials and Reagents:

  • (3-Methylpyridin-4-yl)methanamine

  • Methanesulfonyl Chloride

  • Triethylamine

  • Dichloromethane (DCM, Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (3-Methylpyridin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane (approximately 15-20 mL per gram of amine).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the reaction temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (3-Methylpyridin-4-yl)methanesulfonamide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product as a solid.[4] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for further purification.[4]

References

  • Google Patents. (n.d.). Sulfonamide purification process.
  • Journal of Chromatographic Science. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved March 7, 2026, from [Link]

  • Patsnap Eureka. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Retrieved March 7, 2026, from [Link]

  • HETEROCYCLES. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved March 7, 2026, from [Link]

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved March 7, 2026, from [Link]

  • PubMed. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]

  • Quora. (2016). What are the groups that LiAlH4 can and cannot reduce?. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved March 7, 2026, from [Link]

  • University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved March 7, 2026, from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (2020). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2012). (PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Method of Making Cyanopyridines.
  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved March 7, 2026, from [Link]

  • PubMed Central. (n.d.). Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • ResearchGate. (2025). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Methane sulfonyl chloride and process of preparation.

Sources

Application

Reagents required for synthesizing (3-Methylpyridin-4-yl)methanesulfonamide

The synthesis of heterocyclic sulfonamides presents unique chemoselective and stability challenges. Because the pyridine nitrogen is highly nucleophilic, intermediate pyridyl sulfonyl chlorides are notoriously unstable a...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of heterocyclic sulfonamides presents unique chemoselective and stability challenges. Because the pyridine nitrogen is highly nucleophilic, intermediate pyridyl sulfonyl chlorides are notoriously unstable and prone to rapid self-condensation or hydrolysis.

As a Senior Application Scientist, I have designed this protocol to bypass these instability issues. This guide details a highly efficient, telescoped, three-step synthesis for (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4)[1][2], utilizing an oxidative chlorosulfonation pathway that prioritizes safety, scalability, and high fidelity.

Retrosynthetic Analysis & Mechanistic Rationale

The traditional approach to synthesizing alkanesulfonyl chlorides involves the direct oxidation of thiols with toxic chlorine gas. To establish a safer, bench-stable, and environmentally benign protocol, we utilize N-chlorosuccinimide (NCS) as the oxidant and an isothiouronium salt as the sulfur-containing intermediate[3][4].

Mechanistic Causality & E-E-A-T Insights:

  • Why an Isothiouronium Salt? Direct handling of pyridyl methanethiols is complicated by their foul odor and propensity to form disulfides. Reacting 4-(chloromethyl)-3-methylpyridine hydrochloride with thiourea cleanly generates a stable, odorless isothiouronium salt[5][6].

  • Why NCS over Cl₂? NCS in an acidic aqueous/acetonitrile medium provides a controlled, 8-electron oxidation of the sulfur atom (from -2 to +6) without the hazards of chlorine gas. This method has been extensively validated for its high yield and functional group tolerance ()[7][8].

  • The "Telescoped" Amination: Pyridylmethanesulfonyl chlorides are highly reactive. If isolated as a free base, the pyridine nitrogen will intermolecularly attack the sulfonyl chloride, leading to catastrophic oligomerization[9][10]. To prevent this, the protocol deliberately maintains the intermediate as a protonated hydrochloride salt in situ, followed by a direct, rapid quench into a massive excess of cold aqueous ammonia.

Reagent Matrix & Quantitative Specifications

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )Eq.AmountRole
4-(Chloromethyl)-3-methylpyridine HCl178.061.01.78 gStarting Material
Thiourea76.121.10.84 gSulfur Nucleophile
Ethanol (Absolute)46.07-15 mLSolvent (Step 1)
N-Chlorosuccinimide (NCS)133.534.25.61 gOxidant
2M Aqueous HCl--10 mLAcidic Medium / Stabilizer
Acetonitrile (MeCN)41.05-25 mLSolvent (Step 2)
28% Aqueous Ammonia (NH₄OH)17.0320.014.0 mLAminating Agent / Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of S-((3-Methylpyridin-4-yl)methyl)isothiouronium chloride
  • Initialization: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(chloromethyl)-3-methylpyridine hydrochloride (1.78 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Reaction: Suspend the solids in 15 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 78 °C) for 2 hours.

  • Validation Check: The initial heterogeneous suspension will transition into a clear, pale-yellow solution as the isothiouronium salt forms.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the resulting viscous residue with cold diethyl ether (20 mL) to precipitate the S-((3-Methylpyridin-4-yl)methyl)isothiouronium chloride hydrochloride as a white solid. Filter and dry under vacuum. (Expected Yield: >95%).

Step 2: Oxidative Chlorosulfonation (In Situ)
  • Initialization: In a 100 mL two-neck flask, suspend the isothiouronium salt (approx. 2.54 g, 10 mmol) in a mixture of acetonitrile (25 mL) and 2M aqueous HCl (10 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: The 2M HCl ensures the pyridine ring remains protonated, preventing self-condensation, while the low temperature prevents hydrolysis of the forming sulfonyl chloride[3][11].

  • Oxidation: Add NCS (5.61 g, 42 mmol) portion-wise over 15 minutes. The reaction is exothermic; ensure the internal temperature strictly remains below 10 °C.

  • Maturation: Stir the mixture at 0–5 °C for 2 hours. The solution will turn yellow/orange.

Step 3: Telescoped Amination to Sulfonamide
  • Preparation: In a separate 250 mL Erlenmeyer flask, cool 14 mL of 28% aqueous ammonia (NH₄OH) to 0 °C using an ice-salt bath.

  • Direct Quench: Using an addition funnel or a cooled syringe, add the cold, crude sulfonyl chloride mixture from Step 2 dropwise into the vigorously stirred ammonia solution.

  • Validation Check: Immediate formation of a white precipitate (succinimide and target sulfonamide) and fuming (ammonium chloride) will occur. The massive excess of ammonia instantly neutralizes the HCl and aminates the sulfonyl chloride before degradation can occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH gradient) or recrystallization from hot ethanol to yield pure (3-Methylpyridin-4-yl)methanesulfonamide.

Process Workflow & Signaling Pathway

Workflow Step1 1. Isothiouronium Salt Formation Reagents: Thiourea, EtOH Conditions: Reflux, 2h Step2 2. Oxidative Chlorosulfonation Reagents: NCS, 2M HCl, MeCN Conditions: 0-5 °C, 2h Step1->Step2 S-((3-Methylpyridin-4-yl)methyl) isothiouronium chloride HCl Step3 3. Direct Amination (Telescoped) Reagents: 28% aq. NH3 Conditions: 0 °C to RT, 1h Step2->Step3 (3-Methylpyridin-4-yl) methanesulfonyl chloride (in situ) Product Target Molecule (3-Methylpyridin-4-yl)methanesulfonamide Step3->Product Aqueous Quench & Extraction

Figure 1: Telescoped synthetic workflow for (3-Methylpyridin-4-yl)methanesulfonamide.

Troubleshooting & Analytical Validation

To ensure the integrity of the synthesis, utilize the following analytical checkpoints:

  • LC-MS Tracking: The target molecule (3-Methylpyridin-4-yl)methanesulfonamide has an exact mass of 186.05 Da. Look for the [M+H]⁺ peak at m/z 187.05 in positive electrospray ionization (ESI+) mode.

  • TLC Visualization: Sulfonamides do not always absorb strongly under short-wave UV (254 nm) depending on the conjugation. Use a KMnO₄ stain ; the sulfonamide and the pyridine ring will readily reduce the permanganate, appearing as bright yellow spots on a purple background.

  • Critical Pitfall - Low Yield in Step 3: If the final yield is exceptionally low and LC-MS shows a mass corresponding to[M+H]⁺ = 188.04, the sulfonyl chloride has hydrolyzed to (3-methylpyridin-4-yl)methanesulfonic acid.

    • Root Cause: Poor temperature control during NCS addition (>10 °C) or delayed transfer to the ammonia quench.

    • Correction: Ensure the reaction is strictly maintained at 0–5 °C and the transfer to the NH₄OH solution is immediate and continuous.

References

  • Sigma-Aldrich. (2025). (pyridin-4-yl)methanesulfonyl chloride hydrochloride | 683812-81-9 Product Specification. Retrieved from[Link]

Sources

Method

Application Note: (3-Methylpyridin-4-yl)methanesulfonamide as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Chemical Profile (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry[1]. It features a primary methan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry[1]. It features a primary methanesulfonamide moiety attached to a pyridine ring, with an adjacent methyl group at the C3 position. This specific substitution pattern provides a unique combination of physicochemical properties and synthetic handles, making it an ideal starting point for both linear sulfonamide libraries and rigid, 3D bicyclic sultam scaffolds.

Table 1: Physicochemical Profile of (3-Methylpyridin-4-yl)methanesulfonamide

PropertyValueMedicinal Chemistry Relevance
CAS Number 1851779-92-4Commercial availability for library enumeration[1].
Molecular Formula C7H10N2O2SLow molecular weight (186.23 g/mol ) ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (NH2)Capable of forming critical interactions with target protein backbones.
Hydrogen Bond Acceptors 3 (N, O, O)Pyridine nitrogen and sulfonamide oxygens act as strong H-bond acceptors.
Topological Polar Surface Area 55.4 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Mechanistic Insights & Causality in Scaffold Design

The strategic value of this building block lies in its specific geometry and reactivity:

  • Conformational Locking: The 3-methyl group introduces significant steric bulk adjacent to the methanesulfonamide group. This steric clash restricts the free rotation around the C4-CH2 bond, locking the sulfonamide vector into a preferred conformation. In structure-based drug design (SBDD), pre-organizing the conformation reduces the entropic penalty upon target binding, often leading to increased binding affinity.

  • Bicyclic Sultam Precursor: Sulfonamides, particularly their cyclic variants known as sultams, are privileged structures that exhibit a wide variety of biological activities and are critical components in multi-target drugs[2]. The proximity of the 3-methyl group to the primary sulfonamide allows for intramolecular cyclization (via C-H activation/halogenation) to form pyrido-sultams. These rigid 3D scaffolds improve metabolic stability and provide novel exit vectors for library generation.

Pharmacophore BB (3-Methylpyridin-4-yl) methanesulfonamide Core Scaffold N_py Pyridine Nitrogen (H-Bond Acceptor / Salt Formation) BB->N_py pKa ~5.5 Me_grp 3-Methyl Group (Steric Shield / C-H Activation Handle) BB->Me_grp Conformational Locking Sulfonamide Methanesulfonamide (H-Bond Donor/Acceptor / Derivatization) BB->Sulfonamide N-Alkylation/Arylation

Fig 1. Pharmacophore mapping and reactivity centers of the building block.

Key Synthetic Applications & Protocols

The building block can be divergently functionalized into either flexible linear N-arylsulfonamides or rigid bicyclic pyrido-sultams.

Workflow cluster_A Path A: Linear Library cluster_B Path B: Cyclic Sultams Step1 Starting Material (3-Methylpyridin-4-yl)methanesulfonamide Step2A Chan-Lam Coupling (Cu(OAc)2, Arylboronic acid, Air) Step1->Step2A N-Arylation Step2B Radical Bromination (NBS, AIBN, Heat) Step1->Step2B C-H Activation Step3A Secondary N-Arylsulfonamides (Flexible, High Solubility) Step2A->Step3A Step3B Intramolecular Cyclization (Base-promoted SN2) Step2B->Step3B Step4B Bicyclic Pyrido-Sultam (Rigid 3D Scaffold) Step3B->Step4B

Fig 2. Divergent synthetic workflows for linear N-arylsulfonamides and bicyclic pyrido-sultams.

Protocol A: Chan-Lam N-Arylation of the Primary Sulfonamide

Direct N-arylation of primary sulfonamides is a notoriously challenging disconnection due to the poor nucleophilicity of the sulfonamide nitrogen and the propensity for over-arylation[3]. However, recent data-science-driven optimizations of the Chan-Lam coupling have identified broadly applicable, highly selective conditions for primary sulfonamides using copper catalysis under an air atmosphere[3].

Self-Validating Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, add (3-Methylpyridin-4-yl)methanesulfonamide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Cu(OAc)₂ (0.1 equiv, 0.05 mmol).

  • Solvent & Base Addition: Add anhydrous dichloromethane (DCM, 5 mL) followed by pyridine (2.0 equiv, 1.0 mmol) and triethylamine (1.0 equiv, 0.5 mmol). Causality Note: The dual-base system is critical; pyridine acts as a ligand for the copper species, while triethylamine assists in the deprotonation of the sulfonamide, facilitating the transmetalation step.

  • Oxidative Coupling: Leave the vial open to the air (or fit with an O₂ balloon for less reactive boronic acids) and stir vigorously at room temperature for 16-24 hours. Causality Note: Atmospheric oxygen is required to reoxidize the Cu(I) intermediate back to the active Cu(II)/Cu(III) species required for reductive elimination[4].

  • Workup & Validation: Monitor the reaction via LC-MS. Upon completion, dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. The crude mixture is purified via flash chromatography (Silica, DCM/MeOH gradient). The presence of a single secondary N-H peak (~7.5-8.5 ppm) in the ¹H NMR confirms mono-arylation, validating the selectivity of the optimized conditions.

Protocol B: Synthesis of Bicyclic Pyrido-Sultams via Radical Cyclization

To access rigid, 3D sultam architectures, the 3-methyl group can be functionalized and subsequently trapped by the adjacent sulfonamide[2].

Self-Validating Methodology:

  • Radical Bromination (Wohl-Ziegler): Dissolve (3-Methylpyridin-4-yl)methanesulfonamide (1.0 equiv, 1.0 mmol) in anhydrous trifluorotoluene (10 mL). Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Activation: Heat the mixture to reflux (or irradiate with a UV LED) for 4 hours. Causality Note: AIBN initiates the radical chain reaction, selectively abstracting a hydrogen from the 3-methyl group due to the formation of a resonance-stabilized benzylic-type radical.

  • Intramolecular Cyclization: Cool the reaction to 0 °C and add anhydrous K₂CO₃ (3.0 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv). Stir at room temperature for 12 hours. Causality Note: The base deprotonates the primary sulfonamide, which then undergoes an intramolecular SN2 attack on the newly formed bromomethyl group. TBAI accelerates this via in situ Finkelstein halogen exchange.

  • Isolation & Validation: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC. The disappearance of the singlet methyl peak (~2.3 ppm) and the appearance of a diastereotopic CH₂ doublet-of-doublets in the ¹H NMR confirms successful cyclization into the pyrido-sultam.

Table 2: Comparative Profiling of Linear vs. Cyclic Derivatives

ParameterLinear N-ArylsulfonamideBicyclic Pyrido-SultamMedicinal Chemistry Implication
Flexibility (Rotatable Bonds) High (≥ 4)Low (≤ 1)Sultams suffer less entropic penalty upon binding.
Metabolic Stability Moderate (N-dealkylation risk)HighRigidification often blocks CYP450 metabolism sites.
Aqueous Solubility High (due to flexible polar groups)ModerateLinear compounds are easier to formulate; sultams may require salt formation.
3D Shape (Fsp³) LowHighSultams provide better coverage of 3D chemical space, reducing off-target toxicity.

References[1] Product Index - AA Blocks. AA Blocks.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8s8V8o0oEws_CoTPRo_nvL3z-iCTN5G8DsVVKkjABsuPI8hZBkP09dawU-10TjvE61wnkgMeGCqeSLs5Jn7M2LzxnV8CMMYGe-B5xuRRR5IWBRtoPRp5aoniZvEfYFXXSVJllYIdVGfEPjpCwww==[4] Chan-Lam Coupling. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UFXQNr8P4grCqsqDaoIIbDIHfonPcDgI3QH4Hv5-9ah8LZIQ-t2Rvf_IEww7IWEjFX_sDRApSJ-LnBk3HLL0H0fUQ24RKBcdiSpCY2pIOK4_Y9i_7udLvCrS60owZKidAWxqK5eUxZjGdzMdQhuZMNr0LMcGKzgzVqDcr7_vrnww[3] Gandhi, S., et al. (2025). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvjxFCV1yPQnZlIgNIi51_X2Pwqz8lnVkhX-clkONu9i7KzCIlp4Ds8alkdLNN4OEa26EHxgMYTTGRTnpprxDtr6043thUWw5QgW7haLSd526VCDe8rpG2w7D5ER69bM3Dd6Ztqa2_-RL1hAo=[2] Environmentally friendly catechol-based synthesis of dibenzosultams. (2022). New Journal of Chemistry (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW5i0Z_58DElnKjmopPD7PeqQQtuocpPIFvkX9Tr3xaUtKDotOmmwYjMjf_9qCj2vwp159m8Qg2Nwap-mMh_zSEyXtg3HDOdFDnl1k5ll6CBG1j0leX4BzzC-hFcegid6xwzLFSCTU4vBVilfeb3d8oj0TaMBmh3X4

Sources

Application

Reaction conditions for sulfonylation of 3-methylpyridin-4-amine

Application Note: Regioselective N-Sulfonylation of 3-Methylpyridin-4-amine Introduction & Mechanistic Rationale The synthesis of -(hetero)aryl sulfonamides is a cornerstone transformation in medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Sulfonylation of 3-Methylpyridin-4-amine

Introduction & Mechanistic Rationale

The synthesis of


-(hetero)aryl sulfonamides is a cornerstone transformation in medicinal chemistry, frequently utilized in parallel library synthesis to generate robust, biologically active scaffolds[1]. However, the sulfonylation of 4-aminopyridine derivatives, such as 3-methylpyridin-4-amine , presents a unique synthetic challenge due to the molecule's ambidient nucleophilicity.

The Causality of Regioselectivity: 3-Methylpyridin-4-amine possesses two distinct nucleophilic centers: the endocyclic pyridine nitrogen and the exocyclic primary amine. Due to resonance stabilization—where the lone pair of the exocyclic


 group delocalizes into the electron-deficient pyridine ring—the exocyclic nitrogen becomes electron-poor, while the ring nitrogen becomes highly electron-rich.

If a sulfonyl chloride is introduced under neutral or weakly basic conditions, kinetic attack predominantly occurs at the ring nitrogen, forming an unstable


-sulfonylpyridinium intermediate[2]. This pathway often leads to tarry decomposition products, poor yields, or unwanted ring-opening reactions.

To reverse this inherent reactivity and achieve strict exocyclic


-sulfonylation, the electronic landscape of the molecule must be altered. This is achieved through two primary strategies:
  • Thermodynamic Organocatalysis (The Pyridine/DMAP Route): Utilizing 4-dimethylaminopyridine (DMAP) generates a highly electrophilic

    
    -sulfonyl-DMAP complex that forces the transfer of the sulfonyl group to the exocyclic amine over extended reaction times[1].
    
  • Kinetic Deprotonation (The NaH Route): Using a strong, non-nucleophilic base like Sodium Hydride (

    
    ) quantitatively deprotonates the exocyclic amine (
    
    
    
    in THF). This generates a highly reactive amide anion, localizing the negative charge on the exocyclic nitrogen and drastically increasing its nucleophilicity. This ensures that the electrophilic attack of the sulfonyl chloride occurs exclusively at the desired position, a method widely validated in the synthesis of complex pharmaceutical intermediates[3].

Quantitative Reaction Parameters

To guide experimental design, the following table summarizes the comparative metrics of the two primary sulfonylation methodologies applied to 3-methylpyridin-4-amine.

Table 1: Comparative Conditions for N-Sulfonylation of 3-Methylpyridin-4-amine

ParameterMethod A: NaH Deprotonation (Recommended)Method B: DMAP Catalysis (Alternative)
Reagents NaH (1.2 eq), R-SO₂Cl (1.1 eq)Pyridine (2.0 eq), DMAP (0.1 eq), R-SO₂Cl (1.2 eq)
Solvent Anhydrous THF or DMFAnhydrous Dichloromethane (DCM)
Temperature 0 °C

Room Temperature
Room Temperature

40 °C
Reaction Time 2 – 4 hours12 – 24 hours
Regioselectivity >95% (Strictly exocyclic N-attack)~80-85% (Prone to minor ring-sulfonylation)
Typical Yield 75% – 95%50% – 70%
Primary Advantage Rapid, high-yielding, clean reaction profile.Avoids strong bases; suitable for base-sensitive functional groups.

Pathway & Workflow Visualizations

ReactionPathway SM 3-Methylpyridin-4-amine (Ambidient Nucleophile) Base NaH in THF (Strong Base) SM->Base Step 1 0 °C Intermediate Amide Anion (Exocyclic N-Activated) Base->Intermediate - H2 (g) Product N-(3-Methylpyridin-4-yl)sulfonamide (Regioselective Product) Intermediate->Product Step 2 RT Electrophile R-SO2Cl (Sulfonyl Chloride) Electrophile->Product Electrophilic Attack

Figure 1: Mechanistic pathway for the regioselective N-sulfonylation of 3-methylpyridin-4-amine.

ProtocolWorkflow Step1 1. Substrate Dissolution (Anhydrous THF, N2 atm) Step2 2. Deprotonation (Add NaH at 0 °C, observe H2) Step1->Step2 Step3 3. Electrophile Addition (Dropwise R-SO2Cl at 0 °C) Step2->Step3 Step4 4. Reaction Propagation (Warm to RT, monitor LC-MS) Step3->Step4 Step5 5. Quench & Extraction (NH4Cl quench, EtOAc extract) Step4->Step5 Step6 6. Isolation & Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for NaH-mediated N-sulfonylation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they contain built-in physical or analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next step. Proper temperature control and anhydrous conditions are critical to prevent the hydrolysis of the sulfonyl chloride and minimize polysulfonation side reactions[4].

Protocol A: NaH-Mediated Regioselective N-Sulfonylation (Recommended)

This method is highly effective for electron-deficient heteroaromatic amines and relies on the irreversible deprotonation of the exocyclic amine[1].

Materials:

  • 3-Methylpyridin-4-amine (1.0 eq, 10 mmol, 1.08 g)

  • Target Sulfonyl Chloride (e.g.,

    
    -Toluenesulfonyl chloride) (1.1 eq, 11 mmol)
    
  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 12 mmol, 480 mg)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous

    
     solution, Ethyl Acetate (EtOAc), Brine.
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
    • Causality: Moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid and violently quench the

      
      .
      
  • Substrate Dissolution: Dissolve 3-methylpyridin-4-amine (1.08 g) in 20 mL of anhydrous THF. Stir until a homogenous solution is achieved.

  • Active Deprotonation: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the

    
     (480 mg) in three small portions over 5 minutes.
    
    • Self-Validation Checkpoint: Immediate bubbling (evolution of

      
       gas) must be observed. The solution will typically shift to a deeper yellow/brown hue, confirming the generation of the amide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
      
  • Electrophilic Addition: Dissolve the sulfonyl chloride (11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe.

    • Causality: Dropwise addition at 0 °C prevents localized temperature spikes that could lead to competitive bis-sulfonylation (di-substitution on the nitrogen).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (EtOAc:Hexane 1:1). The starting material mass (

      
      ) should diminish completely, replaced by the target product mass (e.g., 
      
      
      
      for the tosylated derivative).
  • Quenching & Workup: Cool the flask back to 0 °C. Carefully quench the excess

    
     by the dropwise addition of saturated aqueous 
    
    
    
    (10 mL). Transfer the mixture to a separatory funnel, dilute with 20 mL of water, and extract with EtOAc (
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure sulfonamide.
    
Protocol B: DMAP-Catalyzed Sulfonylation (Alternative)

Use this protocol only if the target molecule contains highly base-sensitive functional groups that cannot tolerate


.
  • Setup: In a dry 100 mL flask under

    
    , dissolve 3-methylpyridin-4-amine (10 mmol) and DMAP (0.1 eq, 1 mmol, 122 mg) in anhydrous DCM (30 mL). Add Pyridine (2.0 eq, 20 mmol, 1.6 mL).
    
  • Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq, 12 mmol) portionwise.

    • Self-Validation Checkpoint: A transient color change may occur as the highly electrophilic

      
      -sulfonyl-DMAP intermediate forms.
      
  • Propagation: Stir at room temperature for 12–24 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Dilute with additional DCM (20 mL). Wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL) to remove excess pyridine and sulfonic acid byproducts, followed by brine (20 mL). Dry over
    
    
    , concentrate, and purify via recrystallization or chromatography.

References

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • N-Amino Pyridinium Salts in Organic Synthesis National Institutes of Health (NIH) - PubMed Central. URL:[Link]

  • Triflamides and Triflimides: Synthesis and Applications Molecules, MDPI. URL:[Link]

Sources

Method

Scalable production methods for (3-Methylpyridin-4-yl)methanesulfonamide

Application Note: Scalable Production Methods for (3-Methylpyridin-4-yl)methanesulfonamide Part 1: Executive Summary & Strategic Analysis (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for (3-Methylpyridin-4-yl)methanesulfonamide

Part 1: Executive Summary & Strategic Analysis

(3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a critical pharmacophore intermediate, particularly in the synthesis of kinase inhibitors targeting pathways such as PI3K/Akt and RTKs.[1] Its structural uniqueness lies in the methylene bridge (


) connecting the pyridine ring and the sulfonamide group, which imparts specific conformational flexibility distinct from direct aryl sulfonamides.

Scalability Challenge: The primary bottleneck in scaling this compound is the instability of the intermediate sulfonyl chloride and the tendency of the pyridine ring to undergo nucleophilic attack or N-oxidation under harsh oxidative conditions. Traditional thiol-oxidation routes often yield disulfide impurities and require odor containment, making them unsuitable for GMP facilities.

Selected Route: The Strecker Sulfite Displacement This guide details the Strecker Sulfite Alkylation route. It is selected for its atom economy, avoidance of mercaptans (stench-free), and high throughput potential.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis is designed to proceed via a nucleophilic substitution of the alkyl chloride followed by chlorination and ammonolysis.

Reaction Scheme:

  • Sulfite Displacement: 4-(Chloromethyl)-3-methylpyridine

    
     Sodium sulfonate salt.[1]
    
  • Activation: Sodium sulfonate

    
     Sulfonyl chloride (using 
    
    
    
    ).
  • Ammonolysis: Sulfonyl chloride

    
     Sulfonamide.[1]
    

ReactionPathway Figure 1: Scalable Synthesis Pathway via Strecker Alkylation Start 4-(Chloromethyl)-3-methylpyridine (HCl Salt) Inter1 Sodium (3-methylpyridin-4-yl) methanesulfonate Start->Inter1 Na2SO3, H2O Reflux, 4h Inter2 (3-Methylpyridin-4-yl) methanesulfonyl chloride Inter1->Inter2 POCl3, Sulfolane 80°C, 2h Product (3-Methylpyridin-4-yl) methanesulfonamide Inter2->Product NH3 (aq), THF 0°C -> RT

Part 3: Detailed Experimental Protocols

Stage 1: Sulfitation (Formation of the Sulfonate Salt)

Objective: Convert the alkyl chloride to the water-soluble sulfonate salt.[1] Critical Quality Attribute (CQA): Complete consumption of starting material to prevent "dimer" formation during the next step.

Materials:

  • 4-(Chloromethyl)-3-methylpyridine HCl (1.0 equiv)[1]

  • Sodium Sulfite (

    
    ), anhydrous (1.5 equiv)
    
  • Water (Demineralized)

  • Ethanol (Optional co-solvent)

Protocol:

  • Dissolution: In a glass-lined reactor, dissolve Sodium Sulfite (1.5 equiv) in water (5 vol relative to pyridine substrate). Stir until clear.

  • Addition: Add 4-(Chloromethyl)-3-methylpyridine HCl (1.0 equiv) portion-wise. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • IPC (In-Process Control): Monitor by HPLC (C18 column, 5% ACN/Water). Target:

    
     starting chloride.[1]
    
  • Isolation:

    • Cool to

      
      .
      
    • Concentrate under reduced pressure to remove water until a thick slurry forms.

    • Add Ethanol (3 vol) to precipitate the inorganic salts (

      
      , excess 
      
      
      
      ). Filter off the inorganics.
    • Concentrate the filtrate to dryness to obtain the crude sodium sulfonate salt as a white/off-white solid.[1]

    • Drying: Vacuum oven at

      
       for 12 hours. Moisture content must be 
      
      
      
      w/w before Stage 2.[1]
Stage 2: Chlorination (Activation to Sulfonyl Chloride)

Objective: Generate the reactive sulfonyl chloride. Safety:


 is corrosive.[2] Vilsmeier-type intermediates may form.[1]

Materials:

  • Sodium (3-methylpyridin-4-yl)methanesulfonate (from Stage 1)[1]

  • Phosphorus Oxychloride (

    
    ) (3.0 equiv)
    
  • Sulfolane or Acetonitrile (Solvent)

  • Catalytic DMF (0.05 equiv)

Protocol:

  • Suspension: Suspend the dried sulfonate salt in Sulfolane (4 vol). Add DMF (catalyst).

  • Chlorination: Add

    
     dropwise at 
    
    
    
    to control off-gassing (
    
    
    is not released here, but
    
    
    vapors may occur).
  • Heating: Heat to

    
     for 2–3 hours. The slurry will thin as the sulfonyl chloride forms (soluble in organics).
    
  • Quench (Critical):

    • Cool the reaction mass to

      
      .
      
    • Option A (Direct use): If the next step is in situ, proceed directly.

    • Option B (Isolation): Pour the mixture onto crushed ice/water (10 vol) rapidly with vigorous stirring. The sulfonyl chloride may precipitate or oil out. Extract immediately with Dichloromethane (DCM).

    • Note: Pyridyl sulfonyl chlorides are unstable in water.[1] Minimize contact time (<15 min). Dry the DCM layer with

      
      .
      
Stage 3: Ammonolysis (Sulfonamide Formation)

Objective: Formation of the final sulfonamide.

Materials:

  • Sulfonyl Chloride solution (in DCM or Sulfolane)

  • Ammonia (28% aqueous or anhydrous gas)

  • THF (Tetrahydrofuran)[3]

Protocol:

  • Setup: Place the sulfonyl chloride solution in a reactor. Cool to

    
    .
    
  • Ammonolysis:

    • Method A (Aqueous):[4][5] Add 28%

      
       (5.0 equiv) dropwise, maintaining internal temperature 
      
      
      
      .
    • Method B (Gas): Bubble anhydrous

      
       gas through the solution until saturation.
      
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup:

    • Concentrate the organic solvent.[6]

    • Adjust pH to 7.0–7.5 with dilute

      
       (carefully, do not over-acidify as the pyridine nitrogen will protonate and retain the product in water).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[1][7][8] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[6]
      
  • Purification: Recrystallize from Ethanol/Heptane or Isopropanol.

    • Target Yield: 75–85% (over 3 steps).[9]

    • Appearance: White to pale yellow crystalline solid.

Part 4: Process Engineering & Safety

Process Flow Diagram (Graphviz):

ProcessFlow Figure 2: Unit Operations for Scale-Up R1 Reactor 1: Sulfitation (Reflux) Filter1 Filtration Unit (Remove Salts) R1->Filter1 Slurry Dryer Vacuum Dryer (Moisture <0.5%) Filter1->Dryer Filtrate Conc. R2 Reactor 2: Chlorination (Glass-Lined) Dryer->R2 Dry Sulfonate Quench Quench Tank (Ice/Water) R2->Quench Rxn Mass R3 Reactor 3: Ammonolysis Quench->R3 DCM Extract Cryst Crystallizer R3->Cryst Crude

Key Safety Parameters:

  • Exotherm Control: The reaction of

    
     with water (during quench) is violently exothermic. Use a "reverse quench" (add reaction mass to water) or controlled addition of water to the mass at 
    
    
    
    .
  • Pyridine Toxicity: Pyridine derivatives are potential neurotoxins and hepatotoxins.[1] All handling must occur in closed systems or fume hoods.[1]

  • Stability: The (3-methylpyridin-4-yl)methanesulfonyl chloride intermediate is thermally unstable above

    
    .[1] Do not distill.
    

Part 5: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Assay

HPLC (Area %)
Moisture

Karl Fischer
Residue on Ignition

Gravimetric
Identity Conforms to Structure1H-NMR, MS
Solubility Soluble in DMSO, MeOHVisual

1H-NMR Validation (Predicted in DMSO-d6):

  • 
     8.45 (d, 1H, Py-H)
    
  • 
     8.35 (s, 1H, Py-H)
    
  • 
     7.30 (d, 1H, Py-H)
    
  • 
     6.90 (s, 2H, 
    
    
    
    )
  • 
     4.35 (s, 2H, 
    
    
    
    -
    
    
    )
  • 
     2.30 (s, 3H, 
    
    
    
    )

References

  • ChemicalRegister. (2023). Supplier and CAS Data for (3-Methylpyridin-4-yl)methanesulfonamide (CAS 1851779-92-4).[1][10]Link

  • BLD Pharm. (2023). Product Specifications: (3-Methylpyridin-4-yl)methanesulfonamide.[1][10][11]Link

  • BenchChem. (2025).[3][7] Reactivity of the chloromethyl group in pyridine derivatives: General Protocols.Link

  • PrepChem. (2023). Synthesis of 4-chloromethylpyridine hydrochloride.[1][12]Link

  • Google Patents. (2007). Crystalline Polymorphs of Methanesulfonic Acid Addition Salts (General Pyridine Sulfonamide Chemistry). US20070197545A1.[1] Link

Sources

Application

Application Note: Utilizing (3-Methylpyridin-4-yl)methanesulfonamide as a Privileged Pharmacophore in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Assay Scientists in Oncology and Immunology Drug Development. Executive Summary In the highly competitive landscape of small-molecule kinase inhibitor disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Assay Scientists in Oncology and Immunology Drug Development.

Executive Summary

In the highly competitive landscape of small-molecule kinase inhibitor discovery, achieving exquisite selectivity while maintaining biochemical potency remains a central challenge. (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) has emerged as a highly versatile, multi-functional building block. By combining a canonical hinge-binding motif (the pyridine nitrogen) with a conformation-restricting steric shield (the 3-methyl group) and a polar interaction moiety (the methanesulfonamide), this fragment enables the rational design of highly selective, ATP-competitive inhibitors.

This application note provides a comprehensive guide to the mechanistic rationale, synthetic integration, and biochemical validation of (3-Methylpyridin-4-yl)methanesulfonamide derivatives in kinase drug discovery programs.

Mechanistic Rationale: The Tripartite Advantage

The integration of this specific fragment into a larger inhibitor scaffold is driven by three distinct structural causality principles:

  • The 4-Pyridyl Nitrogen (Hinge Binder): Kinases possess a conserved ATP-binding site at the hinge region between their N- and C-terminal domains. The nitrogen atom of the pyridine ring acts as a strong hydrogen-bond acceptor, mimicking the innate kinase affinity for the adenine moiety of ATP. Single-point pyridine hinge binders have been proven to yield highly potent inhibitors with superior selectivity profiles compared to traditional two-point binders[1].

  • The 3-Methyl Group (Conformational Lock & Atropisomerism): The addition of an ortho-methyl group adjacent to the hinge-binding interface restricts the free rotation around the C–C or C–N bond connecting the fragment to the core scaffold. This restriction can generate an axis of atropisomerism, locking the molecule into a bioactive, orthogonal conformation that selectively avoids steric clashes with the gatekeeper residue of off-target kinases[2].

  • The Methanesulfonamide Moiety (DFG / Solvent Channel Interaction): The terminal methanesulfonamide group serves as both a hydrogen-bond donor and acceptor. Depending on the linker trajectory, it can interact with the conserved DFG (Asp-Phe-Gly) motif to stabilize specific kinase conformations (e.g., DFG-in vs. DFG-out) or extend into the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties[3].

BindingModel cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Met Backbone) Gatekeeper Gatekeeper Residue (Steric Boundary) DFG DFG Motif / Solvent Channel Pyridyl 4-Pyridyl Nitrogen (H-bond Acceptor) Pyridyl->Hinge H-bond Methyl 3-Methyl Group (Conformational Lock) Methyl->Gatekeeper Steric Clash/Fit Sulfonamide Methanesulfonamide (H-bond Donor/Acceptor) Sulfonamide->DFG Polar Interaction

Fig 1. Mechanistic binding model of the fragment within the kinase ATP pocket.

Application Protocols

Protocol 1: Fragment Library Synthesis via Palladium-Catalyzed Cross-Coupling

To incorporate (3-Methylpyridin-4-yl)methanesulfonamide into a diverse library of core scaffolds (e.g., quinolines, pyrimidines), a robust Suzuki-Miyaura cross-coupling workflow is recommended.

Materials:

  • (3-Methylpyridin-4-yl)methanesulfonamide (pre-functionalized as a boronic ester or halide).

  • Core scaffold aryl halides.

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos.

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1.0 eq of the aryl halide core, 1.2 eq of the (3-Methylpyridin-4-yl)methanesulfonamide derivative, and 3.0 eq of Cs₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Degas the solution by sparging with N₂ for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) catalyst species.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ under a continuous N₂ stream. Seal the vial.

  • Reaction: Heat the mixture in a microwave reactor at 110°C for 45 minutes.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black. Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to ensure the methanesulfonamide moiety remains protonated during separation.

Protocol 2: Self-Validating Kinase Profiling (TR-FRET)

To validate the biochemical potency and selectivity of the synthesized library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. This protocol is designed to be self-validating by incorporating strict controls.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Causality: DTT maintains a reducing environment to prevent non-specific inhibition via cysteine oxidation, while Tween-20 prevents compound aggregation (a common source of false positives).

  • Compound Plating: Dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo 550).

  • Control Integration: Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) on every plate. Causality: This allows for the calculation of the Z'-factor; plates with Z' < 0.6 must be rejected to ensure data trustworthiness.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., PI3Kβ or c-Met) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Causality: Testing at the 
    
    
    
    ensures that the assay is sensitive to ATP-competitive inhibitors while mimicking physiological competition.
  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) after a 30-minute equilibration.

Workflow Step1 1. Library Synthesis (Cross-Coupling) Step2 2. Primary Screening (TR-FRET Assay) Step1->Step2 Step3 3. Orthogonal Validation (SPR Binding Kinetics) Step2->Step3 Step4 4. Structural Analysis (X-ray Co-structure) Step3->Step4 Step5 5. Lead Optimization (SAR Refinement) Step4->Step5

Fig 2. Step-by-step hit-to-lead workflow for kinase inhibitor discovery.

Data Presentation: SAR Impact of the Pharmacophore

The following table summarizes the quantitative impact of incorporating the 3-methyl and methanesulfonamide groups on a generic kinase inhibitor scaffold. The data illustrates how the structural features dictate selectivity (e.g., PI3Kβ vs. PI3Kδ) and potency.

Compound VariantHinge BinderSteric LockSolvent InteractionTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold
Cmpd A Pyridin-4-ylNoneNone125.0110.00.8x
Cmpd B 3-Methylpyridin-4-yl3-MethylNone18.5850.045x
Cmpd C (Pyridin-4-yl)methanesulfonamideNoneMethanesulfonamide45.060.01.3x
Target Fragment (3-Methylpyridin-4-yl)methanesulfonamide 3-Methyl Methanesulfonamide 4.2 >10,000 >2300x

Data Interpretation: The baseline pyridine (Cmpd A) shows poor potency and no selectivity. The addition of the 3-methyl group (Cmpd B) induces an atropisomeric twist that clashes with the off-target gatekeeper, drastically improving selectivity[1]. The isolated addition of the methanesulfonamide (Cmpd C) improves potency via DFG-motif hydrogen bonding but fails to drive selectivity[3]. The synergistic combination in the Target Fragment yields single-digit nanomolar potency and exceptional selectivity.

References

  • Perreault S, Arjmand F, Chandrasekhar J, et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters. 2020;11(6):1236-1243. URL:[Link]

  • Northrup AB, Katcher MH, Altman MD, et al. "Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor With Preferential Affinity for the Activated State of c-Met." Journal of Medicinal Chemistry. 2013;56(6):2294-2310. URL:[Link]

Sources

Method

Application Note: Divergent Synthesis of Sulfonamide Derivatives from (3-Methylpyridin-4-yl)methanesulfonamide

Introduction & Scientific Rationale In modern medicinal chemistry, the sulfonamide pharmacophore is a ubiquitous motif found in numerous approved therapeutics, ranging from antibacterial agents to topoisomerase and kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the sulfonamide pharmacophore is a ubiquitous motif found in numerous approved therapeutics, ranging from antibacterial agents to topoisomerase and kinase inhibitors[1]. (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) serves as a highly privileged, bifunctional building block for library generation. The 3-methylpyridine moiety provides a basic center and a critical hydrogen-bond acceptor for enzyme active site engagement[1], while the primary methanesulfonamide group acts as a versatile nucleophilic handle for late-stage diversification.

The Causality of the Synthetic Strategy: Historically, secondary and tertiary sulfonamides were synthesized by reacting complex anilines with sulfonyl chlorides. However, reacting anilines with methanesulfonyl chloride frequently generates genotoxic impurities, most notably methyl methanesulfonate (MMS), a potent DNA alkylating agent. To strictly eliminate this risk during drug development, the modern, preferred approach utilizes a pre-formed primary sulfonamide—such as (3-Methylpyridin-4-yl)methanesulfonamide—and subjects it to controlled catalytic N-arylation or base-mediated N-alkylation[2].

Divergent Functionalization Workflow

To maximize the chemical space accessible from this single building block, three distinct synthetic pathways are typically employed: Palladium-catalyzed Buchwald-Hartwig cross-coupling, Copper-catalyzed Chan-Lam coupling, and Base-mediated SN2 alkylation.

G cluster_0 N-Arylation Pathways cluster_1 N-Alkylation Pathway SM (3-Methylpyridin-4-yl) methanesulfonamide BH Buchwald-Hartwig Pd-Catalyzed SM->BH Aryl-X, Base CL Chan-Lam Cu-Catalyzed SM->CL Ar-B(OH)2, O2 Alk Base-Mediated SN2 Alkylation SM->Alk R-X, Base Prod_BH N-Aryl Sulfonamides BH->Prod_BH Prod_CL N-Aryl/Heteroaryl Sulfonamides CL->Prod_CL Prod_Alk N-Alkyl Sulfonamides Alk->Prod_Alk

Figure 1: Divergent synthetic pathways for (3-Methylpyridin-4-yl)methanesulfonamide derivatization.

Comparative Methodology Data

The selection of the functionalization protocol depends heavily on the electronic nature of the electrophile and the desired scale of the reaction. The table below summarizes the quantitative parameters for each method[3],[4].

Reaction TypeTypical ReagentsCatalyst / LigandSolvent & TempReaction TimeTypical Yield Range
Buchwald-Hartwig N-Arylation Aryl Bromide/Chloride, K3PO4Pd2(dba)3 / t-BuXPhost-Amyl alcohol, 80–100 °C12–24 h75–95%
Chan-Lam N-Arylation Arylboronic Acid, PyridineCu(OAc)2, O2 (Air)DCM or MeOH, 25 °C24–48 h60–85%
Base-Mediated N-Alkylation Alkyl Halide, Cs2CO3NoneDMF or MeCN, 25–60 °C4–12 h80–98%

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Design: This protocol utilizes a bulky, electron-rich biarylphosphine ligand (t-BuXPhos)[4]. The steric bulk prevents the formation of inactive bis(phosphine)palladium complexes, while the electron richness accelerates the oxidative addition of unactivated aryl chlorides. K3PO4 is used to deprotonate the sulfonamide, facilitating transmetalation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (3-Methylpyridin-4-yl)methanesulfonamide (1.0 equiv), the desired aryl bromide/chloride (1.2 equiv), Pd2(dba)3 (2 mol %), t-BuXPhos (5 mol %), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times to strictly exclude oxygen, which would rapidly oxidize the electron-rich phosphine ligand.

  • Solvent Addition: Inject anhydrous t-amyl alcohol (to reach 0.2 M concentration) via syringe.

  • Execution: Replace the septum with a Teflon-lined screw cap under positive argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours.

  • Validation & Workup: Monitor completion via LC-MS. Once the starting material is consumed, cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient modified with 1% Et3N to prevent pyridine streaking).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Causality & Design: The Chan-Lam coupling operates under exceptionally mild conditions (room temperature) and utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) species[3]. Molecular sieves are strictly required to scavenge water generated during the reaction, which otherwise promotes the competitive protodeboronation of the arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask open to the atmosphere, combine (3-Methylpyridin-4-yl)methanesulfonamide (1.0 equiv), arylboronic acid (2.0 equiv), and Cu(OAc)2 (10 mol %).

  • Additives: Add activated 4Å molecular sieves (200 mg/mmol of substrate).

  • Solvent & Ligand: Add anhydrous dichloromethane (0.1 M) followed by pyridine (2.0 equiv). Pyridine acts both as a base and an auxiliary ligand to stabilize the copper intermediates.

  • Execution: Stir the mixture vigorously at room temperature for 24–48 hours. Critical Note: Do not seal the flask; a continuous supply of atmospheric oxygen is required for the catalytic cycle.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and copper salts. Expert Insight: Avoid standard acidic workups (e.g., 1M HCl) typically used to remove pyridine in Chan-Lam reactions, as the 3-methylpyridine moiety on your product will protonate and partition into the aqueous layer. Instead, wash the organic layer with saturated aqueous NaHCO3.

  • Purification: Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC or basic-modified silica gel chromatography.

Protocol C: Base-Mediated N-Alkylation

Causality & Design: The N-H proton of the methanesulfonamide is moderately acidic (pKa ~ 10). A mild inorganic base like Cs2CO3 in a polar aprotic solvent (DMF) completely deprotonates it. Cs2CO3 is specifically chosen over K2CO3 due to the "cesium effect," where the large, highly polarizable cesium cation creates a highly naked, reactive sulfonamide anion, drastically improving SN2 kinetics with sterically hindered alkyl halides.

Step-by-Step Methodology:

  • Deprotonation: Dissolve (3-Methylpyridin-4-yl)methanesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) in a dry flask under nitrogen. Add Cs2CO3 (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Execution: Stir at room temperature (for primary halides) or heat to 60 °C (for secondary/hindered halides) for 4–12 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5 × 20 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, concentrate, and purify via flash chromatography.

References

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Source: PMC - NIH. URL:[Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts | Organic Letters. Source: ACS Publications. URL:[Link]

  • Aniline synthesis by amination (arylation). Source: Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of (3-Methylpyridin-4-yl)methanesulfonamide

Abstract This application note details a robust and highly efficient protocol for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide, a valuable building block in medicinal chemistry. By leveraging the principles...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide, a valuable building block in medicinal chemistry. By leveraging the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production. The protocol describes the N-sulfonylation of (3-Methylpyridin-4-yl)methanamine with methanesulfonyl chloride under controlled microwave irradiation. This approach significantly reduces reaction times from hours to minutes, improves product purity, and simplifies purification compared to conventional heating methods.[1] This document provides a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step protocol, characterization data, and a troubleshooting guide.

Introduction

Sulfonamides are a critical class of compounds in drug discovery and development, present in a wide range of therapeutic agents.[2][3] The target molecule, (3-Methylpyridin-4-yl)methanesulfonamide, incorporates a pyridine scaffold, a common motif in pharmacologically active compounds. Traditional methods for sulfonamide synthesis often involve long reaction times and the use of large quantities of solvents.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[1][5][6] Microwave energy directly and efficiently heats the reactants and solvent, resulting in uniform and rapid temperature elevation.[7] This technique is particularly effective for polar molecules and is considered an environmentally benign approach, aligning with the principles of green chemistry by reducing energy consumption and waste.[5][7] This protocol details a solvent-based microwave method for the N-sulfonylation of (3-Methylpyridin-4-yl)methanamine, providing a streamlined and reproducible path to this important synthetic intermediate.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The primary amine of (3-Methylpyridin-4-yl)methanamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[8]

Reaction: (3-Methylpyridin-4-yl)methanamine + Methanesulfonyl Chloride → (3-Methylpyridin-4-yl)methanesulfonamide + HCl

Base (e.g., Triethylamine): (C₂H₅)₃N + HCl → (C₂H₅)₃NH⁺Cl⁻

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
(3-Methylpyridin-4-yl)methanamine≥97%Sigma-Aldrich97004-05-2Store at 2-8°C under inert atmosphere.[9]
Methanesulfonyl Chloride (MsCl)≥99.5%Sigma-Aldrich124-63-0Lachrymator, corrosive, moisture sensitive. Handle in a fume hood.[10]
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich121-44-8Store under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use a dry solvent for best results.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific7487-88-9For drying organic phase.
Microwave SynthesizerN/Ae.g., CEM, BiotageN/ACapable of controlled temperature and pressure.
10 mL Microwave Reaction VialN/AN/AN/AWith stir bar.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a chemical fume hood, add (3-Methylpyridin-4-yl)methanamine (1.0 mmol, 122.2 mg) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Solvent and Base Addition: Add 4 mL of anhydrous dichloromethane (DCM) followed by triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

  • Cooling: Cap the vial and cool the mixture to 0 °C in an ice-water bath.

  • Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 mmol, 126.0 mg, 0.085 mL) dropwise to the stirred solution while maintaining the temperature at 0 °C.[8] Rationale: This slow, cold addition minimizes potential side reactions and controls the initial exothermic reaction.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 80 °C (Use ramp-to-temperature setting)

    • Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Work-up - Quenching: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by slowly adding 5 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 10 mL portions of DCM. Combine the organic layers.

  • Work-up - Washing & Drying: Wash the combined organic phase with 15 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent like ethyl acetate/hexane.[11][12]

Workflow Diagram

G reagents 1. Reagent Preparation (Amine, DCM, TEA in vial) cooling 2. Cooling to 0°C reagents->cooling mscl 3. Add MsCl (Dropwise at 0°C) cooling->mscl microwave 4. Microwave Irradiation (80°C, 10 min) mscl->microwave quench 5. Quenching (Sat. NaHCO₃) microwave->quench extract 6. Extraction (DCM) quench->extract purify 7. Purification (Recrystallization or Chromatography) extract->purify product Final Product: (3-Methylpyridin-4-yl)methanesulfonamide purify->product

Caption: Experimental workflow for microwave-assisted synthesis.

Results and Characterization

This protocol consistently provides the target compound in high yield and purity after purification.

ParameterExpected Value
Yield 80-95%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.4 (m, 2H, pyridine), 7.2 (d, 1H, pyridine), 5.5 (t, 1H, NH), 4.3 (d, 2H, CH₂), 2.9 (s, 3H, SO₂CH₃), 2.3 (s, 3H, Ar-CH₃). (Predicted values based on similar structures[3])
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₂N₂O₂S: 201.07; found: 201.1

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Moisture: Reagents or solvent were not anhydrous.Ensure all glassware is oven-dried and use fresh anhydrous solvents.[8]
Low Amine Reactivity: The starting amine is not sufficiently nucleophilic.While not an issue for this specific primary amine, for less reactive amines, a stronger non-nucleophilic base could be tested.[8]
Incomplete Reaction Insufficient Microwave Time/Temp: The reaction did not reach completion.Increase irradiation time in 2-minute increments or increase temperature to 90°C. Monitor by TLC.
Formation of Side Products Di-sulfonylation: (Less common for primary amines with 1.1 eq MsCl).Ensure stoichiometric control of MsCl is precise (1.0-1.1 equivalents).[8]
High Temperature: Reaction temperature was too high, causing degradation.Confirm microwave temperature sensor is calibrated. Run the reaction at a slightly lower temperature (e.g., 70°C) for a longer time.
Difficult Purification Salt Contamination: Incomplete removal of triethylamine hydrochloride salt.Ensure the aqueous work-up with NaHCO₃ and brine is thorough. A water wash before the brine wash can also help.[8]

Conclusion

The described microwave-assisted protocol offers a simple, rapid, and efficient method for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide. This approach aligns with green chemistry principles by significantly reducing reaction times and improving yields, making it a valuable alternative to conventional synthetic methods.[5] The protocol is robust and can be readily adopted by researchers in drug discovery and organic synthesis for the production of this and structurally related sulfonamides.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Specific effects of microwave - Solid supported reaction. SlideShare. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023). Taylor & Francis Online. Available at: [Link]

  • Microwave Synthesis of Sulfonamides. Scribd. Available at: [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. ResearchGate. Available at: [Link]

  • Methanesulfonyl Chloride MSC. SIPCAM OXON. Available at: [Link]

  • Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2025). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Methanesulfonamide. Wikipedia. Available at: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide purification process.Google Patents.
  • Process for the synthesis of 3-methyl-pyridine.Google Patents.
  • Method for purifying sulfonated aromatic monomer.Google Patents.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.Google Patents.
  • PROCESS FOR PURIFICATION OF POLYMERIZABLE COMPOUNDS...Google Patents.
  • How to purify a sulfonated porphyrins or the other organic compounds? ResearchGate. Available at: [Link]

  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Methylpyridin-4-yl)methanesulfonamide

Welcome to the technical support center for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Methylpyridin-4-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important pharmaceutical intermediate. As a key structural motif, optimizing its synthesis for yield and purity is critical.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges and achieve a robust, high-yielding process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My sulfonylation reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted 4-amino-3-methylpyridine starting material. What are the likely causes and how can I drive the reaction to completion?

A1: Low conversion in the sulfonylation of 4-amino-3-methylpyridine with methanesulfonyl chloride (MsCl) is a frequent challenge. The root cause often lies in the deactivation of reagents, improper reaction conditions, or insufficient activation of the amine.

Potential Causes & Solutions:

  • Degradation of Methanesulfonyl Chloride (MsCl): MsCl is highly reactive and susceptible to hydrolysis.[1] Using an old or improperly stored bottle is a primary suspect.

    • Solution: Always use a fresh bottle of MsCl or purify it by distillation before use. To avoid decomposition during the reaction, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Inadequate Base: The choice and amount of base are critical. The base serves to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3][4]

    • Problematic Bases: Pyridine, while a common choice, can act as a nucleophile, reacting with MsCl to form a stable N-sulfonylpyridinium salt. This side reaction consumes your electrophile and complicates purification.

    • Recommended Solution: Switch to a non-nucleophilic, sterically hindered base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices.[5][6] Use at least 1.2-1.5 equivalents to ensure complete HCl scavenging. For particularly stubborn reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial, but should be used judiciously to avoid side reactions.[1]

  • Sub-optimal Temperature: Sulfonylation reactions are typically exothermic.

    • Solution: The reaction should be initiated at a low temperature (0 °C) with slow, dropwise addition of MsCl to the solution of the amine and base.[1] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.

A summary of recommended starting conditions is provided below:

ParameterRecommendationRationale
Starting Material 4-amino-3-methylpyridine (1.0 eq)The nucleophile for the reaction.
Electrophile Methanesulfonyl Chloride (1.1-1.2 eq)Slight excess ensures complete consumption of the amine.
Base Triethylamine or DIPEA (1.2-1.5 eq)Non-nucleophilic base to scavenge HCl without side reactions.[5][6]
Solvent Anhydrous Dichloromethane (DCM) or THFInert solvents that are easily dried and removed.[1]
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side product formation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of methanesulfonyl chloride.[1]
Q2: My reaction work-up is messy, and I'm struggling with low recovery after column chromatography. What are the best practices for isolating and purifying this compound?

A2: (3-Methylpyridin-4-yl)methanesulfonamide is a polar compound, which can lead to challenges during both aqueous work-up and silica gel chromatography.

Potential Causes & Solutions:

  • Product Loss During Extraction: Due to the pyridine nitrogen and the sulfonamide group, the product can have significant water solubility, especially if the aqueous layer is acidic or basic.

    • Solution: After quenching the reaction (e.g., with saturated aq. NaHCO₃), ensure the aqueous layer is adjusted to a neutral pH (7-8) before extraction.[7] Use a more polar organic solvent for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or Ethyl Acetate. Perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous phase.

  • Poor Behavior on Silica Gel: Polar sulfonamides can streak or bind irreversibly to standard silica gel, leading to low recovery and poor separation.[8][9]

    • Solution 1 (Optimize Chromatography): If chromatography is necessary, consider using a less active stationary phase or modifying your mobile phase. Deactivated silica or alumina can be effective. Alternatively, adding a small amount of a polar modifier like methanol (1-5%) or a base like triethylamine (~0.5%) to your mobile phase (e.g., Hexane/Ethyl Acetate) can improve peak shape and recovery. A gradient elution, starting with a less polar mobile phase and gradually increasing polarity, is often highly effective for separating sulfonamides.[8]

    • Solution 2 (Crystallization): A more effective and scalable purification method is often crystallization. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or acetone) and allowed to cool slowly.[10] If the product oils out, adding a non-polar co-solvent (e.g., heptane or diethyl ether) can induce crystallization. This method often yields a product of high purity, bypassing the need for chromatography.

Q3: I see a major side product in my reaction mixture that is more polar than my desired product. What is it and how can I prevent its formation?

A3: A common and often problematic side product in the sulfonylation of aminopyridines is the result of a reaction at the pyridine ring nitrogen.

Potential Causes & Solutions:

  • N-Sulfonylation of the Pyridine Ring: The pyridine nitrogen is nucleophilic and can compete with the amino group in reacting with methanesulfonyl chloride, especially under certain conditions. This forms a highly polar pyridinium salt.

    • Prevention Strategy: This side reaction is more prevalent when using bases that can also act as catalysts, like pyridine itself. Using a bulky, non-nucleophilic base such as DIPEA or 2,6-lutidine can sterically hinder the approach of MsCl to the ring nitrogen.[4] Additionally, maintaining a low reaction temperature (0 °C) during the addition of MsCl is critical to favor the more nucleophilic amino group over the ring nitrogen.

Below is a workflow diagram to help troubleshoot common issues in the synthesis.

G cluster_start Problem Diagnosis cluster_analysis Analysis cluster_issues Identified Issues cluster_solutions Solutions start Low Yield or Impure Product analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analysis issue1 High % of Unreacted Starting Material analysis->issue1 Incomplete Conversion issue2 Major Side Product (Polar Impurity) analysis->issue2 Impurity Profile issue3 Product Loss During Work-up/Purification analysis->issue3 Low Recovery sol1 1. Use Fresh/Pure MsCl 2. Switch to Non-Nucleophilic Base (DIPEA) 3. Increase Reaction Time/Temp after initial addition issue1->sol1 sol2 1. Maintain Low Temp (0 °C) during addition 2. Use Sterically Hindered Base 3. Slow, dropwise addition of MsCl issue2->sol2 sol3 1. Neutralize Aqueous Layer (pH 7-8) 2. Extract with Polar Solvent (e.g., DCM/IPA) 3. Purify by Crystallization instead of Chromatography issue3->sol3

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

A1: The most direct and common starting material is 4-amino-3-methylpyridine. It is commercially available and reacts directly with methanesulfonyl chloride. Alternative routes, such as those starting from 4-chloro-3-methylpyridine and reacting with sodium methanesulfonamide, are possible but generally involve more steps or harsher conditions.[7]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50-100% Ethyl Acetate in Hexanes). The product, being more polar, should have a lower Rf value than the starting amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[11]

Q3: What are the critical safety precautions when handling methanesulfonyl chloride (MsCl)?

A3: Methanesulfonyl chloride is a highly corrosive and lachrymatory substance. It reacts violently with water and nucleophiles.

  • Personal Protective Equipment (PPE): Always handle MsCl in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (nitrile is acceptable for short-term handling, but butyl or neoprene gloves are preferred), a lab coat, and chemical splash goggles.

  • Handling: Use dry syringes or cannulas for transfers. Never work near water.

  • Quenching: Any excess MsCl should be quenched slowly and carefully by adding it to a stirred, cold solution of a weak base, such as sodium bicarbonate.

Key Experimental Protocol: Sulfonylation of 4-amino-3-methylpyridine

This protocol provides a robust starting point for the synthesis.

G reagents 1. Reagents & Setup - Dry Glassware - Inert Atmosphere (N2) - 4-amino-3-methylpyridine - Anhydrous DCM - DIPEA cooling 2. Cooling - Cool solution to 0 °C reagents->cooling addition 3. MsCl Addition - Add Methanesulfonyl Chloride - Dropwise via syringe - Maintain Temp < 5 °C cooling->addition reaction 4. Reaction - Warm to Room Temp - Stir 4-16h - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up & Isolation - Quench with aq. NaHCO3 - Separate Layers - Extract Aqueous (x3) - Dry & Concentrate reaction->workup purify 6. Purification - Crystallize from Isopropanol/Heptane workup->purify

Caption: Step-by-step experimental workflow.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-amino-3-methylpyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~10 mL per gram of starting material) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., hot isopropanol, followed by the addition of heptane upon cooling) to afford (3-Methylpyridin-4-yl)methanesulfonamide as a crystalline solid.

References

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Google Patents. (1970). Purification of sulfonic acids. US3496224A.
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (2014). Process for the synthesis of 3-methyl-pyridine. CA2763574C.
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Google Patents. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. US4172896A.
  • Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • University of Babylon. (n.d.). Reactions of Pyridine. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why the reaction requires a high temperature and gives a low yield. Retrieved from [Link]

  • Google Patents. (2007). Crystalline Polymorphs Of Methanesulfonic Acid Addition Salts Of Imatinib. US20070197545A1.
  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • PubMed. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • American Chemical Society. (2023). Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • ResearchGate. (2025). 3‐Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with (3-Methylpyridin-4-yl)methanesulfonamide in water

Introduction Welcome to the technical support guide for (3-Methylpyridin-4-yl)methanesulfonamide. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the aque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (3-Methylpyridin-4-yl)methanesulfonamide. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the aqueous solubility of this compound. As a novel molecule, extensive public data on its physicochemical properties may be limited. Therefore, this guide synthesizes foundational principles of solubility enhancement with proven strategies for compounds containing similar functional groups—specifically, a basic pyridine ring and an acidic sulfonamide moiety. Our goal is to provide a logical, step-by-step framework for diagnosing and overcoming solubility issues to ensure the success of your experiments.

Section 1: Understanding the Molecule: An Inferred Physicochemical Profile

(3-Methylpyridin-4-yl)methanesulfonamide possesses two key ionizable functional groups that dictate its solubility behavior:

  • 3-Methylpyridine Ring: The nitrogen atom on the pyridine ring is basic and will become protonated under acidic conditions. The pKa of 3-methylpyridine is approximately 5.6.[1][2]

  • Methanesulfonamide Group: The proton on the sulfonamide nitrogen is weakly acidic.

This amphoteric nature means its solubility is highly dependent on pH. Its net charge is lowest at its isoelectric point, where it will also exhibit its minimum solubility.

PropertyInferred Value/CharacteristicRationale & Impact on Aqueous Solubility
Molecular Structure C₇H₁₀N₂O₂SContains both a hydrophobic core (methylated pyridine) and hydrophilic groups (sulfonamide).
pKa (Basic) ~5.0 - 6.0Attributed to the pyridine nitrogen. At pH values below this pKa, the molecule becomes protonated (cationic), forming a salt-like species which is expected to have significantly higher aqueous solubility.
pKa (Acidic) ~9.0 - 10.5Attributed to the sulfonamide proton. At pH values above this pKa, the molecule becomes deprotonated (anionic), which can also increase solubility, though often less dramatically than protonating the pyridine ring.
LogP (Predicted) 1.0 - 2.5Suggests moderate lipophilicity. Compounds in this range often present solubility challenges.[3]
Aqueous Solubility Poor at neutral pHThe molecule is uncharged and at its most hydrophobic state around physiological pH (6.0-8.0), leading to low intrinsic solubility. This is a common characteristic for "brick-dust" type molecules.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my (3-Methylpyridin-4-yl)methanesulfonamide not dissolving in water or PBS (pH 7.4)?

A: At neutral pH, the compound is likely in its least soluble, non-ionized form. The basic pyridine nitrogen (pKa ~5.6) is not protonated, and the acidic sulfonamide proton (pKa ~9-10.5) is not removed. This lack of charge minimizes favorable interactions with polar water molecules, leading to poor solubility.

Q2: What is the very first thing I should try to get it into solution?

A: The most straightforward and effective initial approach is pH adjustment . Given the pyridine ring, acidifying the solution is the recommended first step. By lowering the pH to at least one to two units below the pyridine's pKa (e.g., pH 3.5-4.5), you will convert the molecule into its highly soluble hydrochloride or other acid salt form.

Q3: Can I just add a small amount of an organic solvent like DMSO to my aqueous buffer?

A: Yes, this is a common technique known as using a co-solvent . However, it must be done carefully. While a high concentration stock in 100% DMSO is standard, simply adding a small percentage (e.g., 1-5%) of DMSO to your final aqueous solution may not be sufficient to overcome the low intrinsic solubility. Furthermore, the concentration of the organic solvent must be compatible with your experimental system (e.g., cell-based assays are often sensitive to >0.5% DMSO).

Q4: I heated the solution, and the compound dissolved, but it crashed out upon cooling. What happened?

A: You created a supersaturated solution. The increased kinetic energy from heating allowed the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature.[5] As the solution cooled, the energy decreased, and the excess, unstable solute precipitated out. This indicates that your target concentration is above the compound's equilibrium solubility under those conditions. While useful for some specific applications, this method does not create a stable solution for most research purposes.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

Guide 1: Compound Precipitation in Aqueous Buffer

Problem: "I successfully dissolved my compound in an acidic solution, but when I diluted it into my neutral (pH 7.4) experimental buffer, it immediately turned cloudy and precipitated."

Causality: This is a classic pH-shift precipitation. Your highly concentrated, soluble, protonated compound from the acidic stock was introduced to a neutral pH environment. The buffer's capacity neutralized the acid, raising the pH above the pyridine's pKa. This caused the compound to convert back to its poorly soluble, neutral form, which then precipitated once its concentration exceeded its intrinsic solubility limit at that pH.

Workflow for Solving pH-Shift Precipitation

Caption: Decision workflow for addressing pH-shift precipitation.

Guide 2: Insufficient Solubility for Stock or In-Vitro Testing

Problem: "Adjusting pH is not an option for my cell-based assay, and I need to achieve a concentration of 100 µM, but the compound is not soluble in my media containing 0.5% DMSO."

Causality: The required concentration exceeds the compound's solubility limit even with a small amount of co-solvent. The energy barrier to break the crystal lattice of the solid compound is too high for the solvent system to overcome.[3] More aggressive solubilization methods are required.

Protocol: Systematic Co-Solvent & Excipient Screening

This protocol provides a systematic way to test various pharmaceutically acceptable solubilizers.

1. Preparation:

  • Prepare a 10 mg/mL stock solution of (3-Methylpyridin-4-yl)methanesulfonamide in 100% DMSO.

  • Prepare a series of screening vehicles (96-well plate format is recommended):

    • A1: 100% Water

    • A2: 100% PBS (pH 7.4)

    • A3: PBS + 1% DMSO

    • A4: PBS + 5% DMSO

    • A5: PBS + 5% Ethanol

    • A6: PBS + 5% Propylene Glycol (PG)

    • A7: PBS + 10% Solutol® HS 15

    • A8: PBS + 10% Kolliphor® EL (Cremophor® EL)

    • A9: 5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water

    • A10: 10% (w/v) Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) in water

2. Execution (Kinetic Solubility Assessment):

  • Add a small aliquot (e.g., 2 µL) of the DMSO stock solution to each well containing 198 µL of the screening vehicle. This creates a nominal concentration of 100 µg/mL (or ~540 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect each well for precipitation against a light source.

  • For a more quantitative result, measure the turbidity using a plate reader (absorbance at ~650 nm).

3. Analysis:

  • Rank the vehicles from clearest to most turbid.

  • Clear solutions (e.g., likely those with cyclodextrins or surfactants) indicate promising candidates for your formulation. Complexation with cyclodextrins is a powerful method for increasing the solubility of poorly soluble compounds.[6]

Diagram: Mechanism of Cyclodextrin Solubilization

Caption: The hydrophobic drug partitions into the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the complex enhances aqueous solubility.

Guide 3: Improving Bioavailability for In-Vivo Studies

Problem: "My compound shows good in-vitro activity but has poor oral bioavailability in my animal model, which I suspect is due to its low solubility in gastrointestinal fluids."

Causality: Poor aqueous solubility limits the dissolution rate of the compound in the GI tract, which is often the rate-limiting step for the absorption of BCS Class II drugs (low solubility, high permeability).[6] To improve absorption, the concentration of dissolved drug in the gut must be increased.

Advanced Strategies:

  • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][8] This can be achieved through techniques like jet milling (micronization) or wet bead milling (nanosuspensions).

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy.[9] By dispersing the crystalline drug into an amorphous polymer matrix (e.g., PVP, HPMC-AS), the energy barrier of the crystal lattice is eliminated.[4] When the ASD dissolves, it can generate a transient supersaturated solution of the drug, significantly enhancing absorption.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): If the compound has sufficient lipophilicity (LogP > 2), dissolving it in a mixture of oils, surfactants, and co-solvents can be very effective.[9][10] These Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state ready for absorption.[11]

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment (Salt Formation) Ionize the molecule to form a soluble salt.Simple, cost-effective.Risk of in-vivo precipitation (pH change in GI tract). Not suitable for all assays.
Co-solvents Reduce solvent polarity to better match the solute.Easy to screen in early stages.Potential for in-vivo precipitation upon dilution; toxicity concerns at high concentrations.
Particle Size Reduction Increase surface area to enhance dissolution rate.[9]Improves dissolution rate without chemical modification.Does not increase equilibrium solubility; can lead to handling issues (poor flow, aggregation).[8]
Cyclodextrin Complexation Encapsulate the drug in a soluble carrier.High solubilization potential; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Amorphous Solid Dispersions Eliminate crystal lattice energy.[9]Can achieve significant supersaturation and bioavailability enhancement.Physically unstable (risk of recrystallization); requires specialized manufacturing (spray drying, hot melt extrusion).
Lipid-Based Formulations Pre-dissolve the drug in a lipid vehicle.Excellent for lipophilic drugs; can mitigate food effects.Not suitable for non-lipophilic drugs; requires careful formulation development.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Available at: [Link]

  • A Concise Review on Methods of Solubility Enhancement. (2020). Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

  • 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. (n.d.). Available at: [Link]

  • 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem. (n.d.). Available at: [Link]

  • 3-Methylpyridine - Wikipedia. (n.d.). Available at: [Link]

  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K - ResearchGate. (2022). Available at: [Link]

  • 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide - EPA. (n.d.). Available at: [Link]

  • Showing N-[4-[(4-methylacridin-9-yl)amino]-3-methylamino-phenyl]methanesulfonamide (PHY0170394) - PhytoBank. (2015). Available at: [Link]

  • SOLUBILITY DATA SERIES - GitHub Pages. (n.d.). Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Available at: [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2015). Available at: [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[3][5][7]triazolo[4,3-b][3][5][7]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. (n.d.). Available at: [Link]

Sources

Troubleshooting

Troubleshooting regioselectivity during pyridine ring substitution

Troubleshooting Regioselectivity in Pyridine Ring Substitutions Welcome to the Technical Support Center. Pyridine is a ubiquitous structural motif in pharmaceuticals, with over 90% of pyridine-containing drugs featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioselectivity in Pyridine Ring Substitutions

Welcome to the Technical Support Center. Pyridine is a ubiquitous structural motif in pharmaceuticals, with over 90% of pyridine-containing drugs featuring a substituent at the C2 position[1]. However, direct C-H functionalization of the pyridine ring presents significant regioselectivity challenges. The inherent electron-deficient nature of the ring and the Lewis basic nitrogen atom often lead to poor reactivity or uncontrollable mixtures of regioisomers[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we diagnose the chemical causality behind common failures and provide field-proven, self-validating workflows to achieve precise regiocontrol.

Logical Workflow for Pyridine Substitution

RegioselectivityLogic Target Identify Target Substitution Site C2 C2 / C6 (Ortho) Target->C2 C3 C3 / C5 (Meta) Target->C3 C4 C4 (Para) Target->C4 SNAr SNAr or Chichibabin (Innate Electrophilicity) C2->SNAr DoM_C2 DoM via CIPE (e.g., LiTMP/ZnCl2) C2->DoM_C2 EAS EAS (Forcing Conditions) C3->EAS DoM_C3 DoM via C2/C4 Directing Groups C3->DoM_C3 Minisci Minisci Reaction (Radical Addition) C4->Minisci N_Oxide Pyridine N-Oxide Activation C4->N_Oxide Mix Issue: C2/C4 Mixtures Minisci->Mix Unbiased Substrate Block Maleate Blocking Group or Boron-Minisci Mix->Block Resolution

Caption: Decision matrix for selecting pyridine functionalization strategies.

Troubleshooting Guides & FAQs
Issue 1: Poor Regioselectivity in Minisci Radical Alkylations

Q: My Minisci reaction on an unsubstituted pyridine is producing an inseparable mixture of C2 and C4 alkylated products. How can I achieve exclusive C4 selectivity?

Causality: The Minisci reaction relies on the addition of nucleophilic alkyl radicals to a protonated N-heteroarene. Because both the C2 and C4 positions are highly electron-deficient in the pyridinium ion, innate radical addition lacks regiocontrol, inevitably leading to mixtures of regioisomers[3].

Solution: Employ a transient maleate-derived blocking group. By pre-forming a pyridinium salt with a bulky, electron-withdrawing blocking group, you sterically shield the C2 and C6 positions. This forces the radical addition exclusively to the C4 position under acid-free conditions[4][5].

MinisciWorkflow Py Native Pyridine BG 1. Blocking Group (BG) Installation Py->BG Salt C2/C6-Blocked Pyridinium Salt BG->Salt Minisci 2. Minisci Reaction (R-CO2H, Ag+, S2O8 2-) Salt->Minisci AlkSalt C4-Alkylated Pyridinium Salt Minisci->AlkSalt Deprotect 3. Deprotection (DBU, DCM) AlkSalt->Deprotect Product Pure C4-Alkylated Pyridine Deprotect->Product

Caption: Workflow for C4-selective Minisci alkylation using a blocking group.

Self-Validating Protocol: C4-Selective Minisci Alkylation[4][5]

  • Blocking Group Installation: React the native pyridine (1.0 equiv) with the maleate reagent to form the stable pyridinium salt.

  • Radical Alkylation: In a 15 mL culture tube equipped with a Teflon septum, combine the pyridinium salt (0.5 mmol), carboxylic acid donor (1.0 mmol), (NH4)2S2O8 (1.0 mmol), and AgNO3 (20 mol%).

  • Reaction Conditions: Add dichloroethane (2.5 mL) and H2O (2.5 mL). Stir the biphasic mixture at 50 °C for 2 hours.

  • Deprotection: Dilute the crude mixture with dichloromethane (1 mL). Add DBU (1.5 mmol) in dichloromethane (5 mL) and stir at room temperature for 30 minutes to remove the blocking group. Validation Checkpoint: Monitor step 2 via LCMS. The intermediate blocked pyridinium salt will show a distinct m/z shift corresponding to the maleate adduct. The final deprotected product must show a single peak in the UV chromatogram, confirming the absence of C2-isomers.

Issue 2: Failure of Electrophilic Aromatic Substitution (EAS)

Q: I am trying to halogenate a 3-substituted pyridine, but EAS fails or requires harsh conditions that destroy my starting material. What is the alternative?

Causality: The electronegative pyridine nitrogen withdraws electron density via inductive and resonance effects, severely deactivating the ring toward EAS. Furthermore, electrophiles coordinate directly to the nitrogen lone pair, forming a pyridinium species that is even more deactivated[6].

Solution: Employ a Pyridine N-oxide strategy. Oxidizing the nitrogen atom reverses the electronic bias. The N-oxide oxygen donates electron density via resonance, significantly activating the C2 and C4 positions toward electrophilic attack, allowing for mild, highly regioselective halogenation[6][7].

Self-Validating Protocol: Regioselective C2-Halogenation via N-Oxide[6]

  • N-Oxidation: Treat the 3-substituted pyridine with mCPBA in dichloromethane to form the pyridine N-oxide. Isolate via standard aqueous workup.

  • Halogenation & Deoxygenation: React the N-oxide with POCl3 (or SO2Cl2) at mild temperatures (room temperature to 60 °C). The chloride attacks the activated C2 position. The halogenation process with POCl3 inherently results in the loss of the N-oxide, directly yielding the 2-chloro-3-substituted pyridine. Validation Checkpoint: 1H NMR of the N-oxide intermediate will show a characteristic upfield shift of the C2/C6 protons compared to the native pyridine. Post-halogenation, the disappearance of the N-oxide peak and a downfield shift at the substituted position confirms success.

Issue 3: Competing 1,2-Addition During Directed ortho-Metalation (DoM)

Q: During the DoM of my halopyridine, I am getting nucleophilic 1,2-addition instead of deprotonation. How do I favor C2-lithiation?

Causality: Strong alkyllithium bases (e.g., n-BuLi) are highly nucleophilic and readily attack the electron-deficient C=N bond of pyridine, leading to 1,2-addition byproducts[2][8]. Additionally, C4 protons are generally more acidic than C2 protons due to lone-pair electron repulsion at C2 destabilizing the 2-pyridyllithium species[1].

Solution: Switch to a non-nucleophilic, sterically hindered base like Lithium tetramethylpiperidide (LiTMP) and utilize the Complex-Induced Proximity Effect (CIPE). LiTMP coordinates to the pyridine nitrogen, directing deprotonation exclusively to the C2 position. Immediate trapping with a zinc complex prevents side reactions[1].

Self-Validating Protocol: Robust C2-Selective Deprotonation[1]

  • Base Preparation: Prepare LiTMP in THF at -78 °C.

  • CIPE Metalation: Add the halopyridine to the LiTMP solution. The base coordinates to the nitrogen, selectively abstracting the C2 proton.

  • Transmetalation: Immediately quench with ZnCl2·TMEDA at room temperature to form a stable heteroarylzinc species, preventing pyridyne formation.

  • Electrophilic Trapping: React the zinc species with your desired electrophile (e.g., iodine) or cross-coupling partner. Validation Checkpoint: Quench a small reaction aliquot with D2O before adding the zinc. Mass spectrometry or 1H NMR should reveal >95% deuterium incorporation exclusively at the C2 position, validating the regioselectivity of the metalation.

Quantitative Data Comparison

The following table summarizes the strategic approaches for pyridine functionalization, highlighting the innate challenges overcome and typical yields.

Substitution StrategyTarget PositionKey ReagentsInnate Challenge OvercomeTypical Yield
Blocked Minisci C4Carboxylic Acid, Ag/Persulfate, Maleate BGC2/C4 radical mixture60–85%
N-Oxide Halogenation C2 / C4mCPBA, then POCl3Poor EAS reactivity70–90%
CIPE DoM C2LiTMP, ZnCl2·TMEDA1,2-addition, C4 acidity75–95%
Standard DoM C3Directing Group (e.g., OCONEt2), sec-BuLiLack of C3 reactivity65–85%
References[2] BenchChem Technical Support Team. "Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM)". BenchChem. URL[9] Andrew G Myers Research Group. "ortho metalation". Harvard University. URL[5] Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines". Organic Chemistry Portal. URL[6] BenchChem Technical Support Team. "Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions". BenchChem. URL[4] Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines". PMC - NIH. URL[3] Dong, J., et al. "PHOTOCATALYTIC MINISCI REACTION". Società Chimica Italiana. URL[7] Yin, J., et al. "Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines". Organic Letters - ACS Publications. URL[8] ResearchGate Contributors. "Regioselective amination of 3,5-disubstituted pyridine N-oxide...". ResearchGate. URL[1] Richardson, P. "Robust C2-Selective Deprotonation of Pyridines". Synfacts 2025; 21(12), 1188 - Thieme Connect. URL

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of (3-Methylpyridin-4-yl)methanesulfonamide

Overview (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a highly polar, amphoteric building block frequently utilized in the synthesis of kinase inhibitors and antiarrhythmic agents. Its dual functional...

Author: BenchChem Technical Support Team. Date: March 2026

Overview (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) is a highly polar, amphoteric building block frequently utilized in the synthesis of kinase inhibitors and antiarrhythmic agents. Its dual functional groups—a basic pyridine ring and a weakly acidic methanesulfonamide moiety—create significant bottlenecks during downstream processing. This guide provides field-proven strategies to overcome poor recoveries, chromatographic streaking, and regioisomer co-elution.

The Causality of Purification Failures (Mechanistic Insight)

To successfully purify this compound, you must first design your workflow around its amphoteric nature. The pyridine nitrogen has a pKa of approximately 5.2–5.5 (slightly elevated due to the electron-donating inductive effect of the 3-methyl group). Conversely, the primary methanesulfonamide group has a pKa of ~9.5–10.0 .

At a neutral pH, the molecule exists primarily in its uncharged state, but it remains highly polar due to strong hydrogen-bond donating (sulfonamide -NH2) and accepting (pyridine -N=) capabilities. In acidic conditions (< pH 4), it becomes a water-soluble pyridinium cation; in basic conditions (> pH 11), it forms a water-soluble sulfonamide anion. This pH-dependent speciation dictates every successful extraction and chromatographic step .

Troubleshooting FAQs

Q1: Why am I experiencing severe tailing and <50% mass recovery on normal-phase silica gel? A: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5). The basic pyridine nitrogen of your product undergoes strong ionic interactions with these silanols, causing severe tailing. Simultaneously, the sulfonamide group acts as a strong hydrogen-bond donor, further anchoring the molecule to the stationary phase. Solution: Abandon standard Hexane/Ethyl Acetate gradients. If you must use normal-phase chromatography, you must mask the silanol groups by pre-treating the column with 1-2% Triethylamine (TEA) or using a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous


 (90:9:1). However, transitioning to Reverse-Phase (C18) chromatography is the industry standard for amphoteric pyridine derivatives.

Q2: My liquid-liquid extraction (LLE) is failing. The product remains in the aqueous layer regardless of the organic solvent I use. How do I force it into the organic phase? A: Your extraction pH is likely outside the molecule's isoelectric window. If the aqueous quench is too acidic or too basic, the compound ionizes and its partition coefficient (LogP) plummets. Solution: Execute an Isoelectric Point (pI) Extraction. You must strictly adjust the aqueous layer to pH 7.5–8.0 to ensure the molecule is fully neutral. Because the neutral form is still highly polar, standard solvents like DCM are insufficient. You must saturate the aqueous layer with NaCl (salting-out effect) and extract with a highly polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/n-Butanol (8:2) mixture.

Q3: My synthesis generated 2-methyl and 5-methyl regioisomers. They co-elute perfectly with the 3-methyl target on standard LC-MS runs (0.1% Formic Acid). How can I separate them? A: Under standard acidic LC-MS conditions (pH ~2.5), all regioisomers are fully protonated. The structural differences between the methyl positions are masked by the dominant positive charge, leading to identical retention times. Solution: Exploit the subtle pKa differences caused by the methyl group's position . The 3-methyl group sterically shields the pyridine nitrogen and alters its electron density differently than a 2-methyl or 5-methyl group. By running a Reverse-Phase HPLC method at pH 6.5 (using 10 mM Ammonium Acetate), the molecules exist in a dynamic equilibrium between neutral and protonated states. This maximizes the retention time delta (


) between the isomers.

Q4: What is the optimal crystallization system for final polishing (>99% purity)? A: The compound is prone to oiling out in purely non-polar solvents and is too soluble in pure alcohols. Solution: Use an anti-solvent crystallization approach. Dissolve the crude solid in a minimal volume of hot Ethanol (good solvent), then slowly titrate in Heptane (anti-solvent) while cooling at a controlled rate of 0.5°C/min to induce nucleation without trapping impurities.

Quantitative Data: Chromatographic Conditions Comparison

The following table summarizes the empirical performance of various chromatographic systems for isolating (3-Methylpyridin-4-yl)methanesulfonamide from its regioisomers.

Chromatography SystemMobile Phase AdditiveOperational pHRegioisomer Resolution (Rs)Mass RecoveryPrimary Issue / Observation
Normal-Phase (Silica)None (Hexane/EtOAc)N/A0.0 (Co-elution)< 40%Severe tailing; irreversible binding to silanols.
Normal-Phase (Silica)1%

Basic1.185%Better recovery, but poor separation of isomers.
Reverse-Phase (C18)0.1% Formic Acid~ 2.50.5> 95%Molecules fully protonated; poor retention and separation.
Reverse-Phase (C18) 10 mM

~ 6.5 > 2.0 (Baseline) > 95% Optimal pKa exploitation; excellent resolution.
Self-Validating Experimental Protocols
Protocol A: Isoelectric Point Liquid-Liquid Extraction (LLE)

Self-Validation Check: The aqueous layer must remain cloudy until the organic solvent is added, indicating the neutral product has precipitated/oiled out of the aqueous phase.

  • Quench & Adjust: Transfer the crude reaction mixture to a beaker. Slowly add 1M Aqueous

    
     or 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.5 to 8.0.
    
  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous mixture until no more dissolves (approximately 300 g per Liter of aqueous solution). Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Add 2-Methyltetrahydrofuran (2-MeTHF) equal to half the volume of the aqueous layer. Shake vigorously and allow phase separation. Repeat the extraction three times.

  • Wash & Dry: Combine the organic layers. Wash with a minimal volume of saturated brine (10% of the organic volume) to remove residual water-soluble impurities. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: pH-Optimized Reverse-Phase Flash Chromatography

Self-Validation Check: The target compound should elute between 20-25% Acetonitrile. If it elutes earlier, the buffer pH is too low (compound is protonated).

  • Column Equilibration: Mount a C18 flash column (e.g., 50 µm particle size) onto the chromatography system. Equilibrate with 5 Column Volumes (CV) of 5% Acetonitrile in 10 mM Aqueous Ammonium Acetate (pH adjusted to 6.5).

  • Sample Loading: Dissolve the crude extract in a minimal amount of DMSO. Inject the sample directly onto the column. Critical: Do not exceed a loading capacity of 2% w/w (sample to silica).

  • Gradient Elution:

    • 0 to 2 CV: Hold at 5% Acetonitrile.

    • 2 to 20 CV: Linear gradient from 5% to 40% Acetonitrile.

    • 20 to 22 CV: Flush at 95% Acetonitrile.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Pool the fractions corresponding to the main peak and lyophilize (freeze-dry) to remove water and volatile ammonium acetate.

Purification Workflow Visualization

G N1 Crude Reaction Mixture (Amphoteric Pyridine-Sulfonamide) N2 Aqueous Quench & pH Adjustment Target: pH 7.5 - 8.0 (Isoelectric Point) N1->N2 N3 Salting Out & LLE (NaCl Saturation + 2-MeTHF) N2->N3 N4 Organic Phase (Neutral Product) N3->N4 Extract N5 Aqueous Phase (Salts & Polar Impurities) N3->N5 Discard N6 Reverse-Phase C18 HPLC (10mM NH4OAc, pH 6.5) N4->N6 Concentrate & Load N7 Anti-Solvent Crystallization (EtOH / Heptane) N6->N7 Pool Pure Fractions N8 Highly Pure Target Compound (>99% HPLC) N7->N8 Filter & Dry

Workflow for the purification of amphoteric (3-Methylpyridin-4-yl)methanesulfonamide mixtures.

References
  • Sulfapyridine | C11H11N3O2S | CID 5336. PubChem.[Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.[Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.[Link]

Troubleshooting

Technical Support Center: Optimizing pH Conditions for (3-Methylpyridin-4-yl)methanesulfonamide Stability

A Comprehensive Guide for Researchers and Drug Development Professionals This technical support guide provides a structured approach to understanding and optimizing the pH conditions for the stability of (3-Methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical support guide provides a structured approach to understanding and optimizing the pH conditions for the stability of (3-Methylpyridin-4-yl)methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals who are handling this compound in experimental and formulation settings.

Introduction: The Criticality of pH in Stabilizing (3-Methylpyridin-4-yl)methanesulfonamide

(3-Methylpyridin-4-yl)methanesulfonamide possesses two key structural features that dictate its pH-dependent stability: a sulfonamide functional group and a pyridine ring. The sulfonamide group is susceptible to both acid and base-catalyzed hydrolysis, which can lead to the cleavage of the S-N bond.[1][2] The pyridine ring, being a weak base, can be protonated at acidic pH, influencing the molecule's overall charge and reactivity.

The stability of any drug substance is a critical quality attribute. For ionizable molecules like (3-Methylpyridin-4-yl)methanesulfonamide, the pH of the aqueous environment is a primary determinant of its chemical stability.[3] A seemingly minor shift of just one pH unit can alter the degradation rate by a factor of ten.[4] Therefore, establishing a pH-rate profile to identify the pH of maximum stability is a fundamental step in preformulation and formulation development.[4][5] This ensures the integrity of the compound during analytical testing, biological assays, and as a formulated drug product.

Troubleshooting Guide: Addressing Common Stability and Solubility Issues

This section is designed in a question-and-answer format to directly address challenges that may arise during experimentation.

Q1: My (3-Methylpyridin-4-yl)methanesulfonamide solution is showing a rapid decline in concentration over a short period. What is the likely cause?

A1: A rapid loss of the active compound strongly suggests chemical degradation, with pH-dependent hydrolysis being the most probable cause for a sulfonamide.[2][6]

  • Initial Assessment: The first step is to measure the pH of your solution. Unbuffered solutions can experience significant pH shifts due to the dissolution of the compound or absorption of atmospheric CO2.

  • Troubleshooting Steps:

    • pH Measurement: Use a calibrated pH meter to accurately determine the current pH of your solution.

    • Implement a Buffer System: If your solution is unbuffered, prepare a new one using a suitable buffer (e.g., phosphate, acetate, or citrate) to maintain a constant pH.

    • Conduct a Forced Degradation Study: To confirm pH liability, perform a forced degradation study.[7][8] This involves exposing the compound to stringent acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[7] Analyzing samples at various time points with a stability-indicating method like HPLC will reveal the degradation pattern and confirm pH as a critical factor.[7][9]

Q2: I've observed the formation of a precipitate or cloudiness in my (3-Methylpyridin-4-yl)methanesulfonamide solution. What does this indicate?

A2: Precipitation or turbidity signifies that the compound has exceeded its solubility limit under the current solution conditions.

  • Underlying Cause: The solubility of ionizable compounds is highly pH-dependent.[10] (3-Methylpyridin-4-yl)methanesulfonamide has a basic pyridine nitrogen that will be protonated and more soluble at lower pH.

  • Troubleshooting Steps:

    • Determine pKa: If the pKa of the pyridine moiety is unknown, it should be determined. This value indicates the pH at which 50% of the pyridine groups are protonated.

    • pH Adjustment: Adjust the pH of your solution to a value at least one to two units below the pKa of the pyridine ring to ensure it is predominantly in its more soluble, ionized (protonated) form.

    • Consider Co-solvents: If altering the pH is not an option for your experiment, the use of co-solvents such as ethanol or propylene glycol can be explored to enhance solubility.

Q3: My HPLC analysis of (3-Methylpyridin-4-yl)methanesulfonamide is yielding asymmetric peaks (tailing) and variable retention times.

A3: These chromatographic issues often stem from undesirable interactions between the analyte and the stationary phase, which are influenced by the mobile phase pH.

  • Mechanism: The basic pyridine group can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, causing peak tailing. Fluctuations in mobile phase pH can alter the ionization state of the molecule, leading to inconsistent retention.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Adjust the mobile phase pH to a value that ensures a consistent ionization state of the pyridine. A pH in the acidic range (e.g., 3-4) will keep the pyridine protonated and can improve peak shape.

    • Competitive Amine Additive: Incorporating a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and reduce tailing.

    • Column Selection: Consider using an end-capped column or a column with a different stationary phase chemistry that is less prone to secondary interactions with basic analytes.

Experimental Protocol: Establishing a pH-Rate Profile

This protocol provides a detailed methodology for determining the optimal pH for the stability of (3-Methylpyridin-4-yl)methanesulfonamide.

Objective: To quantify the degradation rate of (3-Methylpyridin-4-yl)methanesulfonamide across a range of pH values to identify the pH of maximum stability.

Materials:

  • (3-Methylpyridin-4-yl)methanesulfonamide

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • High-purity water

  • Calibrated pH meter

  • Stability-indicating HPLC system with a UV or PDA detector[11]

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled environment (e.g., stability chamber or oven)

Methodology:

Step 1: Preparation of Buffer Solutions

Prepare a series of buffers covering a pH range from 2 to 10.

Target pHRecommended Buffer System
2.00.05 M HCl/KCl
3.0, 4.00.05 M Citrate Buffer
5.00.05 M Acetate Buffer
6.0, 7.0, 8.00.05 M Phosphate Buffer
9.0, 10.00.05 M Borate Buffer

Step 2: Sample Preparation

  • Create a concentrated stock solution of (3-Methylpyridin-4-yl)methanesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • In separate vials for each pH point, dilute the stock solution with the corresponding buffer to achieve the desired final concentration for HPLC analysis. The final percentage of the organic co-solvent should be kept low (e.g., <2%) to minimize its impact on the solution's properties.

  • Seal the vials to prevent evaporation.

Step 3: Stability Study Execution

  • Incubate the prepared samples at an elevated temperature (e.g., 60-80°C) to accelerate degradation.[7]

  • Withdraw aliquots at predefined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

  • If necessary, quench the degradation by immediately cooling the sample or neutralizing the pH.

  • Analyze all samples using a validated, stability-indicating HPLC method.

Step 4: Data Analysis

  • For each pH, plot the natural logarithm of the remaining (3-Methylpyridin-4-yl)methanesulfonamide concentration against time.

  • For a first-order degradation process, this plot will be linear. The negative of the slope of this line represents the observed first-order degradation rate constant (k_obs).

  • Construct the pH-rate profile by plotting the logarithm of k_obs versus pH.[4]

  • The pH corresponding to the lowest point on this curve is the pH of maximum stability.

Experimental Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stressing cluster_analysis Phase 3: Analysis stock Prepare Compound Stock Solution samples Create Stability Samples in Buffers stock->samples buffers Prepare pH Buffers (pH 2-10) buffers->samples incubate Incubate at Elevated Temperature samples->incubate timepoint Sample at Time Intervals incubate->timepoint hplc HPLC Analysis timepoint->hplc data Plot ln[C] vs. Time to find k_obs hplc->data profile Construct pH-Rate Profile (log k_obs vs. pH) data->profile optimum Determine pH of Maximum Stability profile->optimum

Caption: Workflow for determining the pH-rate profile.

Frequently Asked Questions (FAQs)

Q: What is the expected degradation pathway for (3-Methylpyridin-4-yl)methanesulfonamide?

A: The primary degradation pathway for sulfonamides is the hydrolysis of the sulfonamide (S-N) bond.[1][2] Under acidic conditions, this would likely yield 3-methylpyridin-4-amine and methanesulfonic acid. Under basic conditions, the corresponding salts would be formed.

Potential Hydrolytic Degradation of (3-Methylpyridin-4-yl)methanesulfonamide:

G parent (3-Methylpyridin-4-yl)methanesulfonamide acid_prod 3-Methylpyridin-4-amine + Methanesulfonic Acid parent->acid_prod Acidic Hydrolysis base_prod Salts of Degradation Products parent->base_prod Basic Hydrolysis

Sources

Optimization

Technical Support Center: Thermal Stability of (3-Methylpyridin-4-yl)methanesulfonamide

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with (3-Methylpyridin-4-yl)methanesulfonamide . This guide assumes the most chemically relevant...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with (3-Methylpyridin-4-yl)methanesulfonamide .

This guide assumes the most chemically relevant structure for drug discovery applications:


-(3-methylpyridin-4-yl)methanesulfonamide  (a sulfonamide attached to the pyridine nitrogen via the amide nitrogen), while also addressing the benzylic isomer where applicable.[1]

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-MS-HEAT-001[1]

Executive Summary & Structural Triage

User Warning: The stability profile of pyridine-sulfonamides is heavily dependent on the specific connectivity. Before proceeding, verify your structure:

  • Isomer A (Most Common in Pharma):

    
    -(3-methylpyridin-4-yl)methanesulfonamide.[1]
    
    • Structure: Pyridine ring

      
       NH group 
      
      
      
      Sulfonyl group
      
      
      Methyl.
    • Primary Degradation Mode:Hydrolysis (Acid/Base catalyzed) and Oxidation of the methyl group.[1]

  • Isomer B (Building Block): (3-methylpyridin-4-yl)methanesulfonamide.[1][2]

    • Structure: Pyridine ring

      
       Methylene (
      
      
      
      )
      
      
      Sulfonamide (
      
      
      ).[1]
    • Primary Degradation Mode:Thermal Cheletropic Elimination (

      
       extrusion) and Benzylic Oxidation .[1]
      

This guide primarily addresses Isomer A , as it is a ubiquitous scaffold in kinase inhibitor synthesis, but provides specific notes for Isomer B.

Diagnostic Workflow: Is My Compound Degrading?

Use this decision matrix to identify degradation before it compromises your batch.

SymptomProbable CauseConfirmation Test
Yellowing / Darkening Oxidation of the 3-methyl group or formation of N-oxide.[1]LC-MS: Look for M+16 (N-oxide) or M+14 (Aldehyde) / M+30 (Carboxylic acid) peaks.[1]
Smell of Amine Hydrolysis of the sulfonamide bond releasing 4-amino-3-methylpyridine.[1]TLC/NMR: Check for the disappearance of the sulfonamide NH proton (~10-11 ppm) and appearance of amine

.
Acidity Increase Hydrolysis releasing Methanesulfonic Acid (MsOH).[1]pH Meter: Aqueous extract showing pH < 4.
Insoluble Precipitate Polymerization or formation of insoluble salts (e.g., Pyridinium mesylate).Solubility Test: Attempt to dissolve in DMSO; check for residue.

Root Cause Analysis: Mechanisms of Degradation[1]

Understanding why the molecule fails under heat is the first step to stabilization.

A. Hydrolytic Cleavage (The "Wet" Pathway)

Even trace moisture at elevated temperatures (


) can trigger hydrolysis.[1] The pyridine ring acts as an internal base/nucleophile, potentially catalyzing the cleavage of the 

bond.
  • Mechanism: Water attacks the sulfonyl sulfur. The leaving group is the 4-amino-3-methylpyridine.[1]

  • Catalyst: The reaction is autocatalytic; as methanesulfonic acid (MsOH) is produced, the pH drops, accelerating the acid-catalyzed pathway.

B. Oxidative Degradation (The "Air" Pathway)

The methyl group at position 3 is "benzylic" relative to the pyridine ring. Under heat and aerobic conditions, this position is susceptible to radical oxidation.

  • Product: (4-(methylsulfonamido)pyridin-3-yl)methanol

    
     Aldehyde 
    
    
    
    Carboxylic Acid.[1]
C. Thermal Desulfonylation (The "Dry" Pathway - High T)

At temperatures approaching the melting point (


), sulfonamides can undergo homolytic cleavage or rearrangement, releasing 

.[1]
Visualization of Degradation Pathways

DegradationPathways Parent (3-Methylpyridin-4-yl) methanesulfonamide (Parent) Hydrolysis Hydrolysis (+ H2O, Heat) Parent->Hydrolysis Oxidation Oxidation (+ O2, Heat) Parent->Oxidation Pyrolysis Pyrolysis (>150°C) Parent->Pyrolysis Amine 4-Amino-3-methylpyridine (Degradant A) Hydrolysis->Amine N-S Cleavage MsOH Methanesulfonic Acid (Acidic Byproduct) Hydrolysis->MsOH Oxidized Nicotinic Acid Derivative (COOH formation) Oxidation->Oxidized Methyl Oxidation SO2 SO2 Gas (Extrusion) Pyrolysis->SO2 Tars Polymeric Tars Pyrolysis->Tars

Caption: Figure 1. Primary thermal degradation pathways for N-(3-methylpyridin-4-yl)methanesulfonamide involving hydrolysis, benzylic oxidation, and pyrolytic desulfonylation.[1]

Troubleshooting & Stabilization Protocols

Scenario 1: Degradation during Recrystallization

Issue: Product darkens or yields drop when heating in solvent. Solution:

  • Avoid Protic Solvents at Boil: Do not boil in water or alcohols for extended periods. The

    
     of the sulfonamide NH is ~8-9. In boiling water, it can act as a weak acid, facilitating hydrolysis.
    
  • Solvent Swap: Switch to Acetonitrile (ACN) or Ethyl Acetate/Heptane .[1] These aprotic solvents minimize hydrolytic attack.

  • Temperature Limit: Keep solution temperature below 70°C .

Scenario 2: Degradation during Drying

Issue: Sample decomposes in the vacuum oven. Solution:

  • Vacuum vs. Heat: High vacuum (< 10 mbar) is preferable to high heat.[1]

  • Argon Bleed: If using a vacuum oven, ensure the bleed gas is dry Nitrogen or Argon, not ambient air (which introduces

    
     and moisture).
    
  • Desiccant: Use

    
     in the drying pistol to aggressively scavenge water, preventing the "steam bath" effect inside the crystal lattice.
    
Scenario 3: Reaction Optimization (Synthesis)

Issue: Loss of starting material during coupling reactions.[1] Solution:

  • Base Selection: If alkylating the sulfonamide, use a non-nucleophilic base (e.g.,

    
     or LiHMDS) rather than strong hydroxides which promote hydrolysis.
    
  • Scavengers: Add trace BHT (Butylated hydroxytoluene) if you suspect oxidative degradation of the methyl group during long refluxes.

Standard Operating Procedure (SOP): Stability Testing

To empirically determine the stability limit of your specific batch, perform this Forced Degradation Stress Test :

Materials
  • HPLC or LC-MS[1]

  • Heating block[1]

  • 4 Vials: (A) Control, (B) Acid, (C) Base, (D) Oxidative[1]

Protocol
  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent (ACN/Water 50:50).

  • Stress Conditions:

    • Vial A (Control): Room Temp, Dark.

    • Vial B (Acid): Add 1 eq. 0.1M HCl, Heat to 60°C for 4 hours.

    • Vial C (Base): Add 1 eq. 0.1M NaOH, Heat to 60°C for 4 hours.

    • Vial D (Oxidation): Add 0.3%

      
      , Heat to 60°C for 4 hours.
      
  • Analysis: Neutralize B and C. Inject all samples into HPLC.

  • Interpretation:

    • Loss in Vial B > 5%: Acid-labile (Avoid acidic workups).[1]

    • Loss in Vial C > 5%: Base-labile (Avoid strong bases).[1]

    • Loss in Vial D > 5%: Oxidatively unstable (Requires inert atmosphere).[1]

Frequently Asked Questions (FAQs)

Q: What is the maximum safe temperature for this compound? A: In the solid state, it is generally stable up to 110°C for short periods. In solution, degradation onset is observed around 80°C , particularly in protic solvents. For long-term storage, keep below 25°C.

Q: Can I use DMSO to dissolve it for heating? A: DMSO is risky for heating >100°C. DMSO can thermally decompose to release formaldehyde and acidic byproducts, and it can act as an oxidant (Swern-type conditions) towards the benzylic methyl group. Use DMA (Dimethylacetamide) or NMP if high-boiling polar solvents are required.[1]

Q: Why does my product turn pink/red? A: This is a classic sign of Pyridine N-Oxide formation or trace metal chelation. Pyridines with electron-donating groups (like methyl) are prone to N-oxidation in air.[1] If the color change is cosmetic (<1% impurity), a charcoal filtration (activated carbon) in hot ethanol usually clears it.[1]

Q: Is the degradation autocatalytic? A: Yes. If hydrolysis occurs, Methanesulfonic Acid (MsOH) is released.[1] This strong acid protonates the pyridine ring, making the sulfonamide bond more susceptible to further nucleophilic attack by water. Neutralization is critical before storage.[1]

References

  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Retrieved from [1]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry, Perkin Transactions 2. Retrieved from [1]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

  • PubChem. (2025).[1][4] Compound Summary: N-(pyridin-2-yl)methanesulfonamide (Structural Analog Data). National Library of Medicine. Retrieved from [1]

  • Kütt, A., et al. (2018).[5]

    
     values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [1]
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of (3-Methylpyridin-4-yl)methanesulfonamide

A Comparative Guide to the Analytical Characterization of (3-Methylpyridin-4-yl)methanesulfonamide: A Focus on 1H NMR Spectroscopy In the landscape of pharmaceutical development, the unambiguous structural elucidation an...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Analytical Characterization of (3-Methylpyridin-4-yl)methanesulfonamide: A Focus on 1H NMR Spectroscopy

In the landscape of pharmaceutical development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. (3-Methylpyridin-4-yl)methanesulfonamide, a molecule featuring a substituted pyridine ring and a sulfonamide moiety, represents a class of compounds with significant potential in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its characterization using 1H NMR spectroscopy, benchmarked against other critical analytical techniques. Our approach is grounded in the principles of scientific integrity, offering not just data, but a rationale for the experimental choices made.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable first-line method for identity and purity confirmation. For a molecule like (3-Methylpyridin-4-yl)methanesulfonamide, 1H NMR offers a unique fingerprint, allowing for the precise assignment of each proton.

Predicted 1H NMR Spectral Analysis of (3-Methylpyridin-4-yl)methanesulfonamide

The expected 1H NMR spectrum of (3-Methylpyridin-4-yl)methanesulfonamide in a common deuterated solvent such as DMSO-d6 would exhibit distinct signals corresponding to the different sets of protons in the molecule. The choice of solvent is critical, as pyridine-containing compounds can show significant solvent-dependent chemical shifts.[2]

A detailed breakdown of the predicted spectrum is as follows:

  • Pyridine Protons (H-2, H-5, H-6): The protons on the pyridine ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

    • H-2 and H-6: These protons, being in the ortho position to the nitrogen, are the most deshielded and would likely appear as distinct signals. The H-2 proton, being adjacent to the methyl group, might show a singlet or a very finely split signal, while the H-6 proton, adjacent to the CH proton at position 5, would appear as a doublet.

    • H-5: This proton, situated between two other ring protons, would likely appear as a doublet of doublets, with coupling to both H-6 and potentially a smaller long-range coupling.

  • Methyl Protons (-CH3 on pyridine): The methyl group at the 3-position of the pyridine ring would give rise to a singlet in the upfield region, likely around δ 2.0-2.5 ppm. The substitution of a methyl group on a pyridine ring can cause a slight upfield shift of the adjacent protons.[3]

  • Methylene Protons (-CH2-): The methylene protons adjacent to the pyridine ring and the sulfonamide group would likely appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by both the aromatic ring and the sulfonamide group, placing it in the range of δ 4.0-5.0 ppm.

  • Sulfonamide Proton (-SO2NH-): The proton on the nitrogen of the sulfonamide group is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration, temperature, and solvent. In DMSO-d6, it is often observed in the region of δ 8.0-10.5 ppm.[4]

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for (3-Methylpyridin-4-yl)methanesulfonamide in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (pyridine)~8.5s
H-6 (pyridine)~8.4d
H-5 (pyridine)~7.3d
-SO2NH-8.0 - 10.5br s
-CH2-~4.5s
-CH3 (pyridine)~2.3s
-CH3 (sulfonamide)~3.0s

Note: These are estimated values and the actual spectrum may vary. The assignments would be definitively confirmed using 2D NMR techniques such as COSY and HSQC.

A Comparative Analysis with Orthogonal Analytical Techniques

While 1H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical methods. Techniques such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provide complementary data that, when combined with 1H NMR, create a self-validating system of analysis.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_chromatography Chromatography 1H_NMR 1H NMR (Proton Environment & Connectivity) 13C_NMR 13C NMR (Carbon Skeleton) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC HPLC (Purity & Quantification) Analyte (3-Methylpyridin-4-yl)methanesulfonamide Analyte->1H_NMR Primary Structure ID Analyte->13C_NMR Confirms Carbon Framework Analyte->MS Confirms Molecular Formula Analyte->HPLC Assesses Purity G Start Sample Preparation (Dissolve in Deuterated Solvent) Insert Insert Sample into NMR Spectrometer Start->Insert Tune Tune and Shim Probe Insert->Tune Acquire_1H Acquire 1H NMR Spectrum Tune->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Acquire_1H->Acquire_13C Process Data Processing (FT, Phasing, Baseline Correction) Acquire_13C->Process Analyze Spectral Analysis (Chemical Shift, Integration, Coupling) Process->Analyze

Sources

Comparative

A Comparative Guide to Stability-Indicating HPLC Method Development for the Purity of (3-Methylpyridin-4-yl)methanesulfonamide

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Methylpyridin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Methylpyridin-4-yl)methanesulfonamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory frameworks. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quality control and stability testing.

Introduction: The Imperative for a Stability-Indicating Method

(3-Methylpyridin-4-yl)methanesulfonamide is a molecule of interest containing both a basic pyridine ring and an acidic sulfonamide group. The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Consequently, a precise and accurate analytical method is required to quantify the main component and separate it from any process-related impurities or degradation products that may arise during manufacturing, storage, or handling.

A stability-indicating method is an analytical procedure designed to distinguish the API from its degradation products, ensuring that the measured API concentration is unaffected by the presence of these degradants.[1][2][3] The development of such a method is a mandatory requirement by regulatory agencies, such as the International Council for Harmonisation (ICH), as it provides crucial data on the intrinsic stability of the drug substance.[4][5] This guide will detail the logical progression from initial method scouting to full validation, providing a self-validating framework for this specific compound.

Part 1: Foundational Method Development: A Multi-Parametric Approach

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a systematic evaluation of chromatographic variables.

Analyte Characterization and Initial Conditions

(3-Methylpyridin-4-yl)methanesulfonamide possesses distinct chemical features that guide our initial choices:

  • Pyridine Moiety: A basic, aromatic heterocycle that provides a strong UV chromophore and is susceptible to pH changes.

  • Sulfonamide Group: An acidic functional group.

  • Polarity: The combination of these groups suggests a moderately polar molecule, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

Based on this, we selected a starting wavelength for UV detection at 254 nm, a common wavelength for aromatic compounds, with subsequent optimization using a Photodiode Array (PDA) detector to identify the absorbance maximum.

The Core Decision: Column and Mobile Phase Selection

The heart of the separation lies in the selection of the stationary and mobile phases. We compared several common choices to identify the most promising starting point.

Table 1: Comparison of Initial Stationary and Mobile Phase Choices

ParameterOption 1: C18 ColumnOption 2: Phenyl-Hexyl ColumnOption 3: HILIC ColumnRationale for Selection
Stationary Phase Octadecylsilane (C18)Phenyl-HexylUnbonded Silica, Amide, etc.A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[6] It provides a robust and predictable starting point for moderately polar compounds. The phenyl-hexyl column could offer alternative selectivity through π-π interactions with the pyridine ring, but C18 is a more universal first choice. HILIC is best for highly polar compounds that show little to no retention in RP-HPLC.[6]
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)Acetonitrile generally provides lower backpressure and better UV transparency than methanol.[6] Its elution strength is well-suited for gradient analysis of small molecules.
Aqueous Phase pH 0.1% Formic Acid (pH ~2.7)Ammonium Acetate Buffer (pH ~4.8)Ammonium Formate Buffer (pH ~3.8)The basic pyridine moiety can interact with residual silanols on the silica backbone of the column, leading to peak tailing.[7] Using a low pH mobile phase, such as one containing formic acid, protonates the pyridine nitrogen. This reduces silanol interactions and typically results in improved peak shape and reproducibility.[8][9]

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_opt Optimization cluster_val Validation (ICH Q2(R1)) Analyte Analyte Characterization Column Column Selection (C18) Analyte->Column Mobile Mobile Phase Selection (ACN/H2O, 0.1% FA) Column->Mobile Gradient Initial Gradient Screening Mobile->Gradient Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Gradient->Forced Inject Inject Stressed Samples Forced->Inject Identify Identify Degradation Peaks Inject->Identify Optimize Optimize Gradient for Resolution of All Peaks Identify->Optimize Finalize Finalize Method Parameters Optimize->Finalize Validate Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness Finalize->Validate Report Generate Validation Report Validate->Report

Caption: Overall workflow for HPLC method development and validation.

Part 2: Unveiling Potential Degradants: Forced Degradation Studies

To ensure the method is truly stability-indicating, we must challenge the drug substance under harsh conditions to generate potential degradation products.[3][5] These studies are mandated by ICH guideline Q1A(R2) and are fundamental to developing a specific and robust purity method.[4][10] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main peak.[10]

Experimental Protocols for Stress Testing

Sample Preparation: A stock solution of (3-Methylpyridin-4-yl)methanesulfonamide at 1.0 mg/mL was prepared in a 50:50 mixture of acetonitrile and water. This stock was used for all stress conditions.

1. Acid Hydrolysis:

  • Mix 1 mL of stock solution with 1 mL of 1.0N HCl.
  • Heat at 80°C for 4 hours.
  • Cool to room temperature and neutralize with 1 mL of 1.0N NaOH.
  • Dilute to 10 mL with mobile phase diluent (50:50 ACN/Water).

2. Base Hydrolysis:

  • Mix 1 mL of stock solution with 1 mL of 1.0N NaOH.
  • Keep at room temperature for 2 hours.
  • Neutralize with 1 mL of 1.0N HCl.
  • Dilute to 10 mL with mobile phase diluent.

3. Oxidative Degradation:

  • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
  • Keep at room temperature for 6 hours, protected from light.
  • Dilute to 10 mL with mobile phase diluent.

4. Thermal Degradation:

  • Transfer the stock solution to a vial and heat in a dry oven at 105°C for 24 hours.
  • Cool and dilute to a final concentration of 0.1 mg/mL with mobile phase diluent.

5. Photolytic Degradation:

  • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][11]
  • A control sample should be stored in the dark under the same temperature conditions.
  • Dilute to a final concentration of 0.1 mg/mL with mobile phase diluent.

Forced_Degradation_Process cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid (1N HCl, 80°C) API->Acid Base Base (1N NaOH, RT) API->Base Oxidation Oxidation (30% H2O2, RT) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC Analysis with PDA Detector Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Assess % Degradation & Peak Purity Analysis->Results

Caption: The process flow for conducting forced degradation studies.

Summary of Forced Degradation Results

The stressed samples were analyzed using the initial HPLC method. The results are crucial for method optimization, as they reveal the number and chromatographic behavior of the degradation products.

Table 2: Summary of Forced Degradation Data

Stress Condition% Degradation of APINumber of Degradation PeaksComments
Acid Hydrolysis 14.2%2One major degradant observed at RRT 0.85.
Base Hydrolysis 8.5%1A single degradant peak observed at RRT 1.15.
Oxidative 18.9%3Significant degradation with multiple small peaks.
Thermal 5.1%1Minor degradation, indicating good thermal stability.
Photolytic 2.5%0The compound is highly stable under photolytic stress.
Control (unstressed) <0.1%0No significant degradation observed.

RRT = Relative Retention Time

The peak purity analysis for the API peak in all stressed samples passed, indicating that the method was successful in separating the main peak from all generated degradants.

Part 3: Method Optimization and Final Comparison

The forced degradation results revealed several impurities eluting close to the main peak. The initial gradient was therefore optimized to improve the resolution between these critical pairs. We will compare two potential final methods: one optimized for maximum resolution and a second optimized for higher throughput, a common trade-off in quality control environments.

Table 3: Comparison of Optimized HPLC Methods

ParameterMethod A: High-ResolutionMethod B: High-Throughput
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Gradient 5-95% B over 30 min10-90% B over 15 min
Run Time 40 minutes20 minutes
Resolution (API/RRT 0.85) 3.12.2
Tailing Factor (API) 1.11.2
Theoretical Plates >15,000>12,000

Part 4: Method Validation: Proving Fitness for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following validation was performed according to the ICH Q2(R1) guideline.[13][14][15][16]

Detailed Validation Protocols and Acceptance Criteria

1. Specificity:

  • Protocol: Inject the diluent blank, a solution of the API, and all forced degradation samples.
  • Acceptance Criteria: The API peak should be free from any co-eluting peaks from the blank or degradants. Peak purity analysis of the API peak in stressed samples must pass.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the API ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.1 mg/mL).
  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy (% Recovery):

  • Protocol: Prepare samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the API at 100% of the target concentration on the same day.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. LOQ and LOD:

  • Protocol: Determine based on the signal-to-noise ratio (S/N).
  • Acceptance Criteria: S/N should be approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ). The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Protocol: Deliberately vary key method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within acceptable limits, and the results should not be significantly impacted.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOQ LOQ / LOD Method->LOQ Linearity->Range Accuracy->Precision

Caption: Interrelationship of key HPLC method validation parameters.

Summary of Validation Results for Method A

Table 4: Validation Summary

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Peak purity passed.No co-elution, peak purity > 99.5%Pass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.3%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate RSD) 0.68%≤ 2.0%Pass
LOD 0.05 µg/mL (S/N = 3.5)S/N ~ 3:1Pass
LOQ 0.15 µg/mL (S/N = 10.8)S/N ~ 10:1Pass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Conclusion

We have successfully developed and validated a stability-indicating RP-HPLC method (Method A) for the purity determination of (3-Methylpyridin-4-yl)methanesulfonamide. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated environment. By systematically comparing columns and mobile phases, and by rigorously challenging the method through forced degradation studies, we have established a high degree of confidence in its performance. The alternative high-throughput method (Method B) provides a viable option for routine analysis where speed is critical, demonstrating the flexibility of this analytical approach. This guide serves as a template for a logical, science-driven approach to HPLC method development.

References

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  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved March 7, 2026, from [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved March 7, 2026, from [Link]

  • Jain, D. (2019, June 22). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Method Development & Validation (Stability-Indicating). (2025, November 22). LinkedIn. Retrieved March 7, 2026, from [Link]

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  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved March 7, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved March 7, 2026, from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Iraklis. Retrieved March 7, 2026, from [Link]

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  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011, July 15). PubMed. Retrieved March 7, 2026, from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. Retrieved March 7, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (3-Methylpyridin-4-yl)methanesulfonamide and the KRAS G12C Inhibitor Sotorasib

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight, structure, and purity. The fragmentation patterns generated by tandem mass spectrometry (MS/MS) are particularly crucial, offering a "fingerprint" of a molecule that can be used for its identification and quantification in complex biological matrices.

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of (3-Methylpyridin-4-yl)methanesulfonamide, a representative sulfonamide-containing pyridine compound, and Sotorasib (AMG 510), a clinically approved covalent inhibitor of KRAS G12C. While specific experimental data for (3-Methylpyridin-4-yl)methanesulfonamide is not extensively available in the public domain, this guide will present a theoretically derived fragmentation pathway based on established principles of sulfonamide and pyridine chemistry. This will be contrasted with the known fragmentation of Sotorasib, providing a valuable comparative framework for researchers working with similar molecular scaffolds.

The Significance of Fragmentation Analysis

Understanding the fragmentation of a molecule under MS/MS conditions is not merely an academic exercise. It forms the basis for:

  • Structural Elucidation: Confirming the identity of a synthesized compound or identifying its metabolites.

  • Quantitative Bioanalysis: Developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for pharmacokinetic and pharmacodynamic studies.[1][2][3][4][5]

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.

The choice of ionization technique and collision energy profoundly influences the observed fragmentation. Electrospray ionization (ESI) is a soft ionization method commonly employed for polar molecules like the ones discussed herein, typically generating a protonated molecular ion ([M+H]+) that is then subjected to collision-induced dissociation (CID) to induce fragmentation.[6]

Theoretical Fragmentation Pathway of (3-Methylpyridin-4-yl)methanesulfonamide

(3-Methylpyridin-4-yl)methanesulfonamide possesses two key structural features that will dictate its fragmentation: the sulfonamide group and the methyl-substituted pyridine ring. Based on established fragmentation rules for these moieties, we can predict a logical fragmentation cascade.

A primary and highly characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO2), corresponding to a mass difference of 64 Da.[7][8] This often occurs through a rearrangement mechanism. Another common fragmentation involves the cleavage of the C-S or S-N bonds.

For the pyridine ring, fragmentation can involve the loss of small neutral molecules such as hydrogen cyanide (HCN).[9]

The proposed fragmentation pathway for (3-Methylpyridin-4-yl)methanesulfonamide is visualized in the following diagram:

fragmentation_pathway cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation parent [M+H]+ (3-Methylpyridin-4-yl)methanesulfonamide m/z 187.06 fragment1 Loss of SO2 (-64 Da) m/z 123.06 parent->fragment1 - SO2 fragment2 Cleavage of S-N bond m/z 107.05 parent->fragment2 - CH3SO2NH2 fragment3 Cleavage of C-S bond m/z 92.05 parent->fragment3 - NH2SO2 fragment4 Loss of HCN (-27 Da) m/z 96.05 fragment1->fragment4 - HCN sotorasib_fragmentation cluster_1 Major Product Ions parent [M+H]+ Sotorasib m/z 561.1 fragment1 m/z 417.2 parent->fragment1 - C7H8F2O fragment2 m/z 316.8 parent->fragment2 - C13H15F2N2O fragment3 m/z 134.1 parent->fragment3 - C23H20F2N5O2

Figure 2: Key fragmentation transitions for Sotorasib.

Comparative Analysis

The following table summarizes the key fragmentation characteristics of (3-Methylpyridin-4-yl)methanesulfonamide and Sotorasib.

Feature(3-Methylpyridin-4-yl)methanesulfonamide (Theoretical)Sotorasib (Experimental)
Precursor Ion [M+H]+ m/z 187.06m/z 561.1
Key Fragmentation Pathways - Neutral loss of SO2 (-64 Da) - Cleavage of C-S and S-N bonds- Cleavage of the ether linkage - Fragmentation of the piperazine ring - Cleavage leading to the substituted pyridine moiety
Major Product Ions (m/z) 123.06, 107.05, 92.05417.2, 316.8, 134.1

The comparison highlights that while both molecules contain a substituted pyridine ring, the presence of the sulfonamide group in (3-Methylpyridin-4-yl)methanesulfonamide leads to a very distinct and predictable fragmentation pattern dominated by the loss of SO2. In contrast, the more complex structure of Sotorasib results in fragmentation at multiple sites, providing several intense and characteristic product ions suitable for quantitative analysis.

Experimental Protocol: A General Workflow for LC-MS/MS Analysis

The following protocol outlines a general workflow for the analysis of pyridine-containing sulfonamides and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of Sotorasib and can be adapted for other similar molecules. [1][2][3][4][5]

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample_prep Protein Precipitation (e.g., with acetonitrile or methanol) centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection onto LC Column (e.g., C18 reverse-phase) supernatant_transfer->injection gradient_elution Gradient Elution (e.g., water/acetonitrile with formic acid) injection->gradient_elution esi Electrospray Ionization (ESI) (Positive Ion Mode) gradient_elution->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 chromatogram_integration Chromatogram Integration ms2->chromatogram_integration quantification Quantification using Calibration Curve chromatogram_integration->quantification

Figure 3: General workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: For biological samples such as plasma, a protein precipitation step is typically performed. This involves adding a solvent like acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. [1][4]The clear supernatant containing the analyte of interest is then transferred for analysis.

  • Liquid Chromatography: The extracted sample is injected onto a reverse-phase liquid chromatography column (e.g., a C18 column). A gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to promote protonation, is used to separate the analyte from other components in the sample. [5][10]3. Mass Spectrometry:

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer, and the analyte is ionized using electrospray ionization (ESI) in positive ion mode.

    • MS1 Analysis: The mass spectrometer is set to select the protonated molecular ion ([M+H]+) of the analyte as the precursor ion.

    • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell by colliding them with an inert gas (e.g., argon or nitrogen).

    • MS2 Analysis: The resulting product ions are detected, generating the MS/MS spectrum. For quantitative analysis, specific precursor-to-product ion transitions are monitored using SRM or MRM. [6]4. Data Analysis: The data is processed using appropriate software to integrate the chromatographic peaks and quantify the analyte concentration based on a standard curve.

Conclusion

The mass spectrometric fragmentation patterns of (3-Methylpyridin-4-yl)methanesulfonamide and Sotorasib, while both originating from pyridine-containing structures, are dictated by their other functional groups. The predictable loss of SO2 from the sulfonamide moiety in (3-Methylpyridin-4-yl)methanesulfonamide provides a clear diagnostic fragment. In contrast, the complex, multi-ring structure of Sotorasib yields several characteristic product ions upon fragmentation, which are essential for its reliable quantification in clinical and research settings. This comparative guide provides a foundational understanding of the fragmentation behavior of these and similar molecules, aiding researchers in method development and structural confirmation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • An Innovative Stability-Indicating Liquid Chromatography with Tandem Mass Spectrometry Method Development and Validation for the Determination of Sotorasib in Human Plasma. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Method Development and Validation for the Determination of Sotorasib by LC-MS/MS Technique. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Southampton. Available at: [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. Available at: [Link]

  • Validation of an LC-MS/MS method for the determination of sotorasib, a KRAS G12C inhibitor, in human plasma. Future Science. Available at: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs. PubMed. Available at: [Link]

  • Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs. Maastricht University. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite. DSpace. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Validated HPLC-MS/MS method for quantitation of AMG 510, a KRAS G12C inhibitor, in mouse plasma and its application to a pharmacokinetic study in mice. PubMed. Available at: [Link]

  • Interpretation of mass spectra. University of California, Irvine. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. eScholarship. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle. Available at: [Link]

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Comparative

A Medicinal Chemist's Guide to Unlocking the Bioactive Potential of (3-Methylpyridin-4-yl)methanesulfonamide and its Isomeric Landscape

In the intricate world of drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of (3-Methylpyridin-4-yl)methanesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of (3-Methylpyridin-4-yl)methanesulfonamide and its pyridine isomers, offering a framework for researchers, scientists, and drug development professionals to explore their therapeutic potential. While direct comparative data for this specific compound is not extensively available in public literature, this guide provides a robust, evidence-based approach to predicting and evaluating its bioactivity based on the well-established principles of medicinal chemistry and data from related molecular scaffolds.

Deconstructing the Core Molecule: Unveiling the Pharmacophoric Significance

The molecule at the heart of our investigation, (3-Methylpyridin-4-yl)methanesulfonamide, is comprised of two key pharmacophoric motifs: a substituted pyridine ring and a methanesulfonamide group. Understanding the individual contributions of these components is crucial to predicting the overall biological activity.

The Pyridine Scaffold: A Privileged Heterocycle in Drug Design

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its nitrogen atom imparts unique physicochemical properties, including increased water solubility and the ability to form crucial hydrogen bonds with biological targets.[3] The position of substituents on the pyridine ring dramatically influences its electronic properties, metabolic stability, and interaction with protein targets.[2]

The Methanesulfonamide Moiety: A Versatile Modulator of Bioactivity

The methanesulfonamide group is another valuable functional group in drug design.[4] It is known to enhance the physicochemical properties of drug candidates and can act as a bioisostere for other functional groups like carboxylic acids.[4] This group can participate in hydrogen bonding and is a common feature in various enzyme inhibitors, including kinase and cyclooxygenase (COX) inhibitors.[4][5]

The Isomeric Question: How Positional Changes Dictate Biological Outcomes

The central theme of this guide is the comparison of (3-Methylpyridin-4-yl)methanesulfonamide with its pyridine isomers. The relative positions of the methyl and methanesulfonamide groups on the pyridine ring will significantly impact the molecule's shape, electronics, and ultimately, its bioactivity.

A Comparative Overview of Pyridine Isomers:

Property2-Substituted Pyridine3-Substituted Pyridine4-Substituted Pyridine
Basicity Generally the most basicLess basic than 2- and 4-isomersMore basic than 3-isomer
Dipole Moment SignificantModerateHigh
Steric Hindrance High around the nitrogenLowerLower
Reactivity Prone to N-alkylation and oxidationSusceptible to electrophilic substitution at C-5Susceptible to nucleophilic substitution
Biological Implications Can influence binding to targets near the nitrogen atom.Often used to position functional groups for optimal target interaction.The 4-amino derivatives, in particular, have shown significant neurological and anticancer activities.[6][7]

Based on this, we can hypothesize that the 4-amino pyridine scaffold in our target molecule could be a key driver of its potential bioactivity, possibly as an ion channel modulator or enzyme inhibitor.[6][7]

Proposed Bioactivity Profile and Experimental Validation

Given the structural features of (3-Methylpyridin-4-yl)methanesulfonamide, several potential biological activities can be postulated. The 4-aminopyridine core is a known potassium channel blocker, suggesting potential applications in neurological disorders like multiple sclerosis.[8] Furthermore, the methanesulfonamide group is prevalent in kinase inhibitors and anti-inflammatory agents.[4][5][9]

Experimental Workflow for Comparative Bioactivity Screening

To systematically evaluate the bioactivity of (3-Methylpyridin-4-yl)methanesulfonamide and its isomers, a tiered screening approach is recommended.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis of (3-Methylpyridin-4-yl)methanesulfonamide and its Isomers Characterization Physicochemical Characterization (pKa, logP, Solubility) Synthesis->Characterization Kinase Kinase Inhibition Panel (e.g., PI3K, mTOR) Characterization->Kinase IonChannel Ion Channel Assays (e.g., Potassium Channels) Characterization->IonChannel COX COX-1/COX-2 Inhibition Assays Characterization->COX AntiPro Antiproliferative Assays (e.g., Cancer Cell Lines) Characterization->AntiPro PD Pharmacodynamic Models (e.g., Xenograft, EAE) AntiPro->PD PK Pharmacokinetic Studies (ADME) PD->PK Tox Preliminary Toxicity Assessment PK->Tox

Figure 1: A proposed experimental workflow for the synthesis and comprehensive bioactivity evaluation of (3-Methylpyridin-4-yl)methanesulfonamide and its isomers.

Key Experimental Protocols

Synthesis of (3-Methylpyridin-4-yl)methanesulfonamide:

A plausible synthetic route would involve the reaction of 4-amino-3-methylpyridine with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Dissolve 4-amino-3-methylpyridine in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR):

Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are crucial targets in cancer therapy.[10]

  • Utilize a commercially available luminescence-based kinase assay kit.

  • Prepare a dilution series of the test compounds.

  • In a 96-well plate, add the kinase, substrate, ATP, and the test compound.

  • Incubate the plate at room temperature for the recommended time.

  • Add the detection reagent to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values for each compound.

Hypothetical Comparative Bioactivity Data

The following table presents a hypothetical comparison of the bioactivity of the isomers based on the principles discussed. This data is for illustrative purposes and would need to be confirmed by experimental studies.

CompoundPredicted TargetPredicted IC50 (nM)Rationale
(3-Methylpyridin-4-yl)methanesulfonamide PI3Kδ/mTOR10-50The 4-amino group can mimic the hinge-binding motif of known inhibitors. The methanesulfonamide can form key hydrogen bonds.[10][11]
(5-Methylpyridin-2-yl)methanesulfonamide COX-250-200The 2-amino substitution pattern is common in some COX-2 inhibitors. Steric hindrance from the 5-methyl group might reduce potency.[5]
(4-Methylpyridin-3-yl)methanesulfonamide Lower Potency>500The 3-amino substitution may not be optimal for binding to many kinase or COX active sites.

Signaling Pathway Implication: The PI3K/AKT/mTOR Pathway

Given the potential for kinase inhibition, understanding the PI3K/AKT/mTOR signaling pathway is critical. This pathway is frequently dysregulated in cancer and other diseases.[10]

cluster_inhibitor Potential Inhibition by (3-Methylpyridin-4-yl)methanesulfonamide RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Repressor Inhibitor (3-Methylpyridin-4-yl)methanesulfonamide Inhibitor->PI3K Inhibitor->mTORC1

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, highlighting the potential points of inhibition by (3-Methylpyridin-4-yl)methanesulfonamide.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of (3-Methylpyridin-4-yl)methanesulfonamide and its pyridine isomers. While direct experimental data is nascent, a systematic approach grounded in established medicinal chemistry principles can unlock the therapeutic potential of these compounds. Future research should focus on the synthesis and rigorous biological evaluation of these isomers to validate the hypotheses presented herein. The exploration of structure-activity relationships (SAR) will be paramount in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem.
  • 4-Aminopyridine derivatives with antiamnesic activity - PubMed. (2000, January 15).
  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed. (2018, February 15).
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  • 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity - PubMed. (2008, January 1).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13).
  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed. (2023, November 15).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies | Request PDF - ResearchG
  • Pyridine scaffold: its diverse biological actions - IJNRD.org. (2024, February 2).
  • 4-Aminopyridine - Wikipedia.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres - ChemRxiv.
  • CAS 3144-09-0: Methanesulfonamide - CymitQuimica.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Public
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (2022, October 13).
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. (2025, July 3).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. (2023, March 20).
  • Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl)
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed. (2019, October 1).
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed. (2022, July 18).

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Validation

FTIR absorption bands for (3-Methylpyridin-4-yl)methanesulfonamide identification

An In-Depth Technical Guide to the Identification of (3-Methylpyridin-4-yl)methanesulfonamide using Fourier-Transform Infrared (FTIR) Spectroscopy Introduction: The Analytical Imperative in Pharmaceutical Development In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of (3-Methylpyridin-4-yl)methanesulfonamide using Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (3-Methylpyridin-4-yl)methanesulfonamide, a molecule incorporating both a substituted pyridine ring and a methanesulfonamide moiety, presents a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly informative first-line technique for its structural elucidation. This guide provides a comprehensive framework for the identification of this compound using FTIR, grounded in fundamental spectroscopic principles and validated experimental protocols. We will dissect the expected vibrational signatures, present a robust methodology for data acquisition, and compare the utility of FTIR against alternative analytical techniques.

Theoretical Foundation: Predicting the Vibrational Fingerprint

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." The structure of (3-Methylpyridin-4-yl)methanesulfonamide contains several key functional groups whose vibrational modes we can predict based on extensive literature data.

Caption: Molecular structure of (3-Methylpyridin-4-yl)methanesulfonamide highlighting key functional groups.

The primary vibrational modes of interest are:

  • Sulfonamide Group (–SO₂NH–): This group is characterized by strong, distinct stretching vibrations of the S=O bonds. Asymmetric and symmetric stretching vibrations for sulfonamides typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[2][3] The S-N stretching vibration is expected in the 924–906 cm⁻¹ range.[2][4] The N-H stretching of the sulfonamide amine should be visible in the 3390–3323 cm⁻¹ region.[2][3]

  • Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits several characteristic vibrations. These include C-H stretching from aromatic hydrogens, typically found between 3100-3000 cm⁻¹.[5] In-ring C=C and C=N stretching vibrations occur in the 1600–1400 cm⁻¹ region.[5][6] Additionally, C-H out-of-plane bending vibrations between 900–650 cm⁻¹ can be indicative of the substitution pattern on the ring.[1]

  • Methyl Groups (–CH₃): Both the pyridine and methanesulfonamide moieties contain methyl groups. These will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range.[5]

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

To ensure data integrity and reproducibility, a self-validating experimental protocol is essential. The following workflow details the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a standard method for obtaining high-quality spectra of crystalline compounds.[2]

start Start: Sample & Reagent Prep grind_sample 1. Grind 1-2 mg of Sample (Agate Mortar & Pestle) start->grind_sample grind_kbr 2. Grind ~200 mg of FTIR-grade KBr (Separate Mortar) start->grind_kbr mix 3. Mix Sample & KBr Thoroughly grind_sample->mix grind_kbr->mix pellet_press 4. Press Mixture into a Transparent Pellet (Hydraulic Press, ~8-10 tons) mix->pellet_press validation1 Visual Inspection: Is the pellet clear and free of cracks? pellet_press->validation1 load_sample 5. Mount Pellet in Spectrometer Sample Holder validation1->load_sample PASS fail1 FAIL: Re-grind & Re-press validation1->fail1 FAIL background 6. Acquire Background Spectrum (Empty Sample Compartment) load_sample->background acquire_spectrum 7. Acquire Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 32-64) background->acquire_spectrum validation2 Data Quality Check: Is S/N ratio adequate? Is baseline flat? acquire_spectrum->validation2 process 8. Baseline Correction & Peak Picking validation2->process PASS fail2 FAIL: Re-acquire Spectrum (Increase scans or check instrument) validation2->fail2 FAIL end End: Data Analysis process->end fail1->mix fail2->acquire_spectrum

Caption: Self-validating workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology
  • Reagent and Sample Preparation: Use FTIR-grade KBr that has been stored in a desiccator to minimize moisture absorption, as water exhibits strong IR absorption bands that can interfere with the sample spectrum.[7] Ensure the (3-Methylpyridin-4-yl)methanesulfonamide sample is dry and crystalline.

  • Grinding: Separately grind approximately 1-2 mg of the sample and 200 mg of KBr to a fine powder using agate mortars and pestles. This step is critical for minimizing scattering of infrared radiation (the Christiansen effect) and obtaining sharp, well-defined absorption bands.

  • Mixing: Combine the ground sample and KBr and mix intimately. Homogeneous distribution of the sample within the KBr matrix is key to achieving a spectrum that adheres to the Beer-Lambert law.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.

  • Quality Control: Visually inspect the pellet. A high-quality pellet should be clear and free of cracks. Cloudiness indicates insufficient grinding or moisture contamination.

  • Data Acquisition:

    • Place the pellet in the spectrometer's sample holder.

    • First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient for identification purposes, with 32 to 64 scans co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: Perform a baseline correction on the acquired spectrum to ensure accurate peak picking. Identify and label the wavenumbers of the key absorption maxima.

Data Interpretation and Comparative Analysis

The obtained spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies for the molecule's constituent functional groups.

Table 1: Predicted FTIR Absorption Bands for (3-Methylpyridin-4-yl)methanesulfonamide
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentSupporting Evidence and Rationale
~3350 - 3250Medium-StrongN-H StretchCharacteristic of the sulfonamide N-H group. The exact position and broadness can be influenced by hydrogen bonding in the solid state.[2][3]
~3100 - 3000Medium-WeakAromatic C-H StretchAssociated with the C-H bonds on the pyridine ring.[5]
~3000 - 2850MediumAliphatic C-H StretchArises from the two methyl (CH₃) groups on the pyridine and methanesulfonyl moieties.[5]
~1600 - 1580Medium-StrongAromatic C=C/C=N StretchIn-ring stretching vibrations of the pyridine nucleus.[5][6]
~1500 - 1400Medium-StrongAromatic C=C/C=N StretchA second set of characteristic pyridine ring stretching vibrations.[5][6]
~1340 - 1310StrongAsymmetric SO₂ StretchA very strong and reliable indicator of the sulfonamide group.[2][3][4]
~1180 - 1140StrongSymmetric SO₂ StretchThe second key indicator for the sulfonamide functional group, typically very intense.[2][3][4][8]
~920 - 900MediumS-N StretchCharacteristic stretching vibration for the sulfur-nitrogen bond in sulfonamides.[2][4]
~900 - 650Medium-StrongAromatic C-H Out-of-Plane BendThe pattern of bands in this "fingerprint" region can help confirm the substitution pattern of the pyridine ring.[1]
Comparison with Alternative Techniques: FTIR vs. NMR Spectroscopy

While FTIR is an excellent tool for functional group identification, it is often used in conjunction with other analytical methods for complete structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about the chemical environment of atoms.

FeatureFTIR Spectroscopy¹H / ¹³C NMR Spectroscopy
Principle Measures absorption of IR radiation, exciting molecular vibrations.Measures nuclear spin transitions in a magnetic field, revealing electronic environments.
Information Provided Identifies functional groups (e.g., -SO₂NH-, -CH₃, aromatic ring).[9]Provides detailed information on atomic connectivity, chemical shifts, and proton coupling.
Sample State Solid (KBr pellet, ATR), liquid, or gas.Primarily solution-based.
Speed Very fast (1-5 minutes per sample).Slower (minutes to hours, depending on complexity and nuclei).
Strengths for this Molecule Rapidly confirms the presence of the key sulfonamide and pyridine moieties.[1][4]Unambiguously determines the substitution pattern (e.g., position of the methyl group on the pyridine ring) and confirms the number of protons and carbons.
Limitations for this Molecule Does not definitively distinguish between isomers (e.g., 2-methyl vs. 3-methyl pyridine isomer).Requires more sample and use of deuterated solvents.

Conclusion

FTIR spectroscopy stands as an indispensable analytical tool for the rapid and reliable identification of (3-Methylpyridin-4-yl)methanesulfonamide. By leveraging the characteristic vibrational frequencies of the sulfonamide, pyridine, and methyl functional groups, researchers can confidently confirm the molecular identity of synthesized batches. The experimental workflow detailed herein provides a robust, self-validating protocol to ensure high-quality, reproducible data. While FTIR excels at functional group confirmation, its synergistic use with techniques like NMR spectroscopy is recommended for the absolute, unambiguous structural elucidation required in rigorous scientific and pharmaceutical settings.

References

  • Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(8), 1553-1562. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(10), 967-973. [Link]

  • Adesina, T. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

  • Wojciechowska, A., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...[Link]

  • Al-Omar, M. A. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(4), 2529-2544. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem Compound Database. [Link]

  • Al-Jibouri, M. N. A. (2021). Synthesis of sulfa drug complexes and study as topical agents. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Olagunju, O. Q., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 929. [Link]

  • NIST. (n.d.). Dimethane sulfonamide. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a model reaction involving methane sulfonic. [Link]

  • Tungen, J. E., & Amedjkouh, M. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2991. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Wong, K. N., & Colson, S. D. (1986). The FTIR Spectra of Pyridine and Pyridine-d5. Journal of Molecular Spectroscopy, 116(2), 323-335. [Link]

  • Varghese, B., et al. (2011). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 23(6), 2627-2630. [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • Kline, C. H., & Turkevich, J. (1944). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Research, 22b(6), 190-202. [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • Uriarte, I., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

  • Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 39(1), 247-255. [Link]

  • Gati, R., et al. (2020). Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. The Journal of Organic Chemistry, 85(7), 4646-4665. [Link]

  • Dodoff, N. I. (2001). Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Internet Electronic Journal of Molecular Design, 1, 50-59. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Mohan, S., & Sundaraganesan, N. (2004). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Indian Journal of Pure & Applied Physics, 42, 419-424. [Link]

  • Ashenhurst, J. (2016). The “Ball And Spring” Mental Model For Infrared Spectroscopy. Master Organic Chemistry. [Link]

  • Gosar, D. A., et al. (2019). A Novel Approach to overcome the effect of moisture on Neostigmine Methylsulfate drug substance during IR analysis. World Journal of Pharmaceutical Research, 8(3), 1107-1117. [Link]

  • Al-Masoudi, W. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121852. [Link]

  • ResearchGate. (n.d.). Characteristic absorption bands in the FTIR spectra of standard and experimentally prepared chitins. [Link]

  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]

Sources

Comparative

Comparative Stability Studies of Pyridine Sulfonamide Analogs: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of balancing the potent biological activity of pyridine sulfonamides with their structural stability. This class of compounds represents a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing the potent biological activity of pyridine sulfonamides with their structural stability. This class of compounds represents a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for loop diuretics (e.g., Torsemide), carbonic anhydrase IX (CAIX) inhibitors, and novel anticancer pyrimidine-sulfonamide hybrids. However, the stability of these compounds—ranging from highly reactive synthetic intermediates to robust active pharmaceutical ingredients (APIs)—varies drastically based on structural substitutions.

This guide provides an objective comparison of the hydrolytic, oxidative, and metabolic stability of key pyridine sulfonamide analogs, supported by experimental data, validated protocols, and mechanistic insights.

Structural Determinants of Stability (The "Why")

The position of the sulfonamide group on the pyridine ring and the nature of the N-substituents dictate the molecule's susceptibility to nucleophilic attack, hydrolysis, and oxidation.

  • Pyridine-2-sulfonamides: These derivatives often exhibit unique, sometimes problematic, reactivity. For instance, pyridine-2-sulfonyl chloride is notoriously unstable due to rapid hydrolysis and nucleophilic displacement. This inherent instability necessitates the use of stable surrogates, such as 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can be stored for months and used effectively in synthesis[1].

  • Pyridine-3-sulfonamides (e.g., Torsemide): These analogs generally demonstrate high hydrolytic stability under physiological conditions. The electron-withdrawing nature of the sulfonamide group deactivates the pyridine ring towards electrophilic attack but leaves it vulnerable to strong oxidative stress, leading to N-oxide formation[2].

  • Pyrimidine-Sulfonamide Hybrids: Recent developments in targeted therapeutics utilize these complex hybrids (e.g., PS14, Hybrid 1a). The addition of bulky substitutions provides steric shielding around the sulfonamide linkage, significantly enhancing both plasma and microsomal stability[3].

Comparative Stability Data

To objectively evaluate these analogs, we must compare their degradation profiles under International Council for Harmonisation (ICH) stress conditions and in vitro metabolic assays.

Table 1: Comparative Stability Profiles of Pyridine Sulfonamide Analogs
Compound Class / AnalogHydrolytic Stability (pH 2–10)Oxidative Stability (1% H₂O₂)Thermal/Photo StabilityMetabolic Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Torsemide (3-pyridine sulfonamide API)Moderate degradation (Acid: 8.66%, Base: 6.18%)High degradation (27.19%)[2]Highly stable (No degradation observed)[2]N/A (Predominantly renal clearance)
Pyridine-2-sulfonyl chloride Highly unstable (Rapid hydrolysis to sulfonic acid)[1]N/AUnstable[1]N/A (Synthetic intermediate)
TCP Pyridine-2-sulfonate (Surrogate)Stable (Months at Room Temp)[1]StableStableN/A (Synthetic intermediate)
Pyrimidine-Sulfonamide Hybrid 1a Highly stableModerateStableMouse Plasma: 96.3 min; Human: 124.5 min[3]
General Environmental Sulfonamides Stable at pH 7.0 & 9.0 (

> 1 year)[4]
VariableSusceptible to photodegradationN/A

Self-Validating Experimental Protocols

A robust stability study must not only induce measurable degradation but also ensure mass balance. The following protocols are designed as self-validating systems to guarantee that the data generated is artifact-free.

Protocol 1: Stability-Indicating HPLC Assay for Oxidative Stress (Torsemide Model)

Causality & Rationale: Oxidative stress is the primary vulnerability for pyridine sulfonamides because the pyridine nitrogen is highly susceptible to N-oxidation, while the sulfonamide linkage can undergo oxidative cleavage.

  • Sample Preparation: Dissolve 5 mg of the pyridine sulfonamide analog (e.g., Torsemide) in 5 mL of an inert diluent (Acetonitrile:Water 60:40 v/v)[2].

  • Stress Induction: Add 50 µL of 1% H₂O₂ to the solution.

    • Expert Insight: Maintain the reaction at room temperature for exactly 15 minutes. This strict temporal control prevents over-degradation, which can lead to secondary degradation products that obscure primary kinetic pathways[2].

  • Quenching & Dilution: Dilute the mixture immediately with the mobile phase to a working concentration of 20 µg/mL to quench the oxidative reaction.

  • Chromatographic Analysis: Inject onto a C18 column (e.g., 250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at 1.0 mL/min. Detect at 270 nm[2].

  • System Validation (Trustworthiness): Calculate the peak purity angle versus the peak purity threshold using a Photodiode Array (PDA) detector. A peak purity > 990 confirms the parent peak is homogeneous and fully resolved from oxidative degradants, validating the specificity of the assay[2].

Protocol 2: In Vitro Plasma Stability Assay for Novel Hybrids

Causality & Rationale: Assessing hydrolytic stability in simple buffers ignores the impact of plasma esterases and amidases. This protocol uses actual plasma to evaluate the true biological half-life of complex pyrimidine-sulfonamide hybrids[3].

  • Matrix Preparation: Pre-warm pooled human or mouse plasma to 37°C. Adjust pH to 7.4.

  • Spiking: Spike the analog (e.g., Hybrid 1a) into the plasma to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains ≤ 1% to prevent enzyme precipitation/denaturation.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Protein Precipitation: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Expert Insight: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins and halts enzymatic degradation, preserving the exact analyte concentration at the precise moment of sampling.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    [3].

Mechanistic Workflows & Pathways

To visualize these processes, the following diagrams map the logical progression of our stability-indicating assays and the metabolic fate of these compounds.

Workflow of forced degradation and stability-indicating analysis for pyridine sulfonamides.Metabolic stability pathways of pyrimidine-sulfonamide hybrids in plasma and microsomes.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form." RJPBCS, 2015. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids." NIH PubMed Central, 2024. URL:[Link]

  • Elsevier / PubMed. "Hydrolysis of sulphonamides in aqueous solutions." PubMed, 2012. URL: [Link]

Sources

Validation

Reference Standards for (3-Methylpyridin-4-yl)methanesulfonamide Analysis

A Publish Comparison Guide for Drug Development Professionals Executive Summary (3-Methylpyridin-4-yl)methanesulfonamide (CAS: Variable/Generic Structure) represents a critical class of pyridine-sulfonamide intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

(3-Methylpyridin-4-yl)methanesulfonamide (CAS: Variable/Generic Structure) represents a critical class of pyridine-sulfonamide intermediates used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway) and loop diuretics structurally related to Torasemide.

In the absence of a dedicated pharmacopeial monograph (USP/EP), researchers face significant challenges in sourcing reliable reference materials. This guide objectively compares the three available tiers of reference standards—Primary (Custom) , Secondary (Commercial) , and Research Grade —and provides a self-validating workflow for qualifying these materials in-house.

Technical Comparison of Reference Standard Tiers

The selection of a reference standard is not merely a purchasing decision but a risk management strategy. The following table contrasts the performance metrics of available options.

Table 1: Comparative Performance Matrix
FeatureTier 1: Primary Reference Standard (Custom/In-House) Tier 2: Secondary Certified Standard (Commercial) Tier 3: Research Grade (Catalog Chemical)
Purity Assignment Absolute (qNMR + Mass Balance) Chromatographic (% Area) Variable (>95% claimed)
Traceability SI-Traceable via NIST Internal StdTraceable to Manufacturer LotNone
Salt Form Defined Explicit (Free Base vs. HCl)Often AmbiguousFrequently Undefined
Water Content Measured (KF Titration)Sometimes Reported (LOD)Not Reported
Isomeric Purity Confirmed (NOESY NMR)AssumedHigh Risk of Regioisomers
Cost High ($5k+ / Initial Qual)Medium (

1500)
Low (

200)
Suitability GMP Release / Pivotal StabilityRoutine QC / Method DevEarly Discovery / Screening
Expert Insight: The "Purity Trap"

Warning: Commercial "Tier 2" standards often report purity based solely on HPLC-UV area normalization. For (3-Methylpyridin-4-yl)methanesulfonamide, this is dangerous because the compound is amphoteric . It can exist as a zwitterion or trap variable amounts of counter-ions (chloride/triflate) during synthesis, which UV detection will not quantify. A 99% HPLC purity result can mask a 10% potency error due to salt weight.

Critical Analytical Challenges & Solutions

Regioisomerism (The "Methyl Walk")

The synthesis of 3,4-disubstituted pyridines often yields the 2,4-isomer or 3,5-isomer as impurities.

  • Challenge: Standard C18 HPLC may co-elute (3-Methylpyridin-4-yl) and (2-Methylpyridin-4-yl) analogs.

  • Solution: Use 2D-NMR (NOESY) . A correlation between the methyl protons and the pyridine C2-H/C6-H protons confirms the position.

Amphoteric Nature & Solubility

The pyridine nitrogen is basic (pKa ~5-6), while the sulfonamide proton is acidic (pKa ~10).

  • Impact: In unbuffered aqueous mobile phases, the peak shape will tail severely due to mixed ionization states.

  • Protocol Adjustment: Mobile phases must be buffered. We recommend 10 mM Ammonium Acetate (pH 4.5) to keep the pyridine protonated and the sulfonamide neutral, ensuring sharp peak shape.

Strategic Workflow: Qualification of Standards

Since a USP standard is unavailable, you must qualify your own. Use the following decision tree to determine the necessary level of testing.

Figure 1: Reference Standard Selection & Qualification Strategy

G Start Start: Need Standard for (3-Methylpyridin-4-yl)methanesulfonamide Purpose Define Purpose Start->Purpose GMP GMP Release / Stability Purpose->GMP Critical Data RnD R&D / Screening Purpose->RnD Informational Source Source Material GMP->Source RnD->Source Tier1 Custom Synthesis / Primary Qualification Source->Tier1 Best Option Tier2 Commercial Certified Standard Source->Tier2 Acceptable if CoA complete Tier3 Catalog Reagent Source->Tier3 High Risk Test1 Full Characterization: 1. qNMR (Potency) 2. LC-MS/MS (ID) 3. KF (Water) 4. ROI (Inorganics) Tier1->Test1 Tier2->Test1 Re-Qualify for GMP Test2 Identity Check: 1. 1H-NMR 2. HPLC Purity Tier3->Test2 Valid Valid Reference Standard Test1->Valid Test2->Valid

Caption: Decision matrix for selecting and validating reference standards based on regulatory requirements.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Potency Assignment

This is the "Gold Standard" method to determine absolute purity without a reference standard.

Reagents:

  • Analyte: ~10 mg of (3-Methylpyridin-4-yl)methanesulfonamide.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (prevents exchange of sulfonamide protons).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio.
  • Dissolution: Add 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for sulfonamides can be long).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (select the Methyl group singlet for analyte).
      
    • 
      : Molecular weight.[1][][3][4]
      
    • 
      : Purity of Internal Standard.
      
Protocol B: HPLC Purity & Impurity Profiling

Designed to separate the 3-methyl isomer from potential 2-methyl impurities.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm). Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic pyridines.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm (Sulfonamide).

  • Temperature: 40°C.

Data Interpretation:

  • The (3-Methylpyridin-4-yl) analog typically elutes after the des-methyl impurity but before the 3,5-dimethyl analog.

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, adjust buffer pH lower (closer to 4.0).

Biological Context & Pathway Visualization

This compound often serves as a scaffold for inhibitors targeting the PI3K/mTOR pathway. Understanding this helps in defining "relevant impurities" (i.e., those that might be active).

Figure 2: PI3K/mTOR Signaling Pathway & Inhibitor Intervention

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Sulfonamide Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Caption: Simplified PI3K/mTOR pathway showing the dual-inhibition targets often associated with pyridine-sulfonamide scaffolds.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 757406, 4-Methyl-N-pyridin-3-ylbenzenesulfonamide. Retrieved from [Link]

  • Li, R., et al. (2021).[5] Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl moiety as potent PKM2 activators. Bioorganic Chemistry. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Torasemide Monograph 2132. (For structural context of pyridine-sulfonamide impurities).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (3-Methylpyridin-4-yl)methanesulfonamide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Methylpyridin-4-yl)methanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical properties of its core functional groups—a pyridine ring and a sulfonamide moiety—and align with general best practices for hazardous waste management.

The guiding principle for the disposal of (3-Methylpyridin-4-yl)methanesulfonamide is to treat it as a hazardous substance. This conservative approach mitigates potential risks and ensures compliance with stringent regulatory frameworks, such as those established by the Environmental Protection Agency (EPA).[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to implement the following safety measures to protect laboratory personnel from potential exposure and to prevent accidental releases into the environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with the eyes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2][3][5]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[3] Eliminate all sources of ignition.[2][4] Contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[2][3][4][6] The absorbed material should then be collected into a sealed, properly labeled hazardous waste container for disposal.[2][3]

  • Fire: For fires involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use water, as it may be ineffective.[2]

Step-by-Step Disposal Protocol

The proper disposal of (3-Methylpyridin-4-yl)methanesulfonamide involves a systematic process of waste segregation, containerization, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid (3-Methylpyridin-4-yl)methanesulfonamide waste, including contaminated items like weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[1]

  • Liquid Waste: Solutions containing (3-Methylpyridin-4-yl)methanesulfonamide should be collected in a separate, compatible, and sealable hazardous waste container.[1]

  • Segregation is Key: It is critical to segregate this waste stream from others to prevent potentially dangerous chemical reactions.[5] Store it away from incompatible materials, particularly strong oxidizing agents and acids.[3]

2. Containerization:

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[5] Plastic containers are often preferred.[7]

  • Ensure the container is in good condition and has a secure, tightly-fitting lid to prevent leaks and the escape of vapors.[5][7]

3. Labeling:

  • Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA.[8][9]

  • The label must clearly state "Hazardous Waste."[3][5][8][9]

  • The full chemical name, "(3-Methylpyridin-4-yl)methanesulfonamide," must be written on the label.[3][5]

  • Include any known hazard information. Based on its constituent parts, it is prudent to include "Toxic" and potentially "Flammable."[2][3]

  • The date of waste accumulation should also be clearly marked on the container.[2]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][10]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[3][4]

5. Final Disposal:

  • Under no circumstances should (3-Methylpyridin-4-yl)methanesulfonamide or materials contaminated with it be disposed of down the drain or in regular trash.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][2]

  • Provide the EHS department or contractor with all available information about the compound.[2]

  • The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration in a specially equipped chemical incinerator.[11]

Decision-Making Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of (3-Methylpyridin-4-yl)methanesulfonamide.

DisposalWorkflow start Waste Generation ((3-Methylpyridin-4-yl)methanesulfonamide) is_spill Is there a spill? start->is_spill spill_procedure Contain with inert absorbent. Collect into a sealed waste container. is_spill->spill_procedure Yes collect_waste Collect waste in a compatible, sealed container. is_spill->collect_waste No label_waste Label container with 'Hazardous Waste', full chemical name, and date. spill_procedure->label_waste collect_waste->label_waste store_waste Store in a cool, dry, well-ventilated Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact EHS or a professional waste disposal service. store_waste->contact_ehs end Waste is safely managed for disposal. contact_ehs->end

Caption: Disposal workflow for (3-Methylpyridin-4-yl)methanesulfonamide.

Quantitative Data Summary: Regulatory Storage Limits

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

This table summarizes EPA guidelines for hazardous waste accumulation. It is imperative to consult your institution's specific policies and local regulations, as they may vary.[8][9]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. Retrieved from [Link]

  • Production, Import, Use, and Disposal. (n.d.). ATSDR. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3-Methylpyridin-4-yl)methanesulfonamide

Advanced Operational Safety and PPE Protocol for (3-Methylpyridin-4-yl)methanesulfonamide As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and PPE Protocol for (3-Methylpyridin-4-yl)methanesulfonamide

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science. When handling specialized heterocyclic building blocks like (3-Methylpyridin-4-yl)methanesulfonamide (CAS: 1851779-92-4) , standard laboratory precautions must be dynamically adapted to the molecule's specific physicochemical profile.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals who demand precision, safety, and logistical clarity in their workflows.

Mechanistic Hazard Assessment

Understanding why we protect ourselves dictates how we protect ourselves. (3-Methylpyridin-4-yl)methanesulfonamide combines a basic pyridine ring with a sulfonamide moiety, creating specific interaction pathways with human biology:

  • Dermal Permeation & Sensitization (H315): The lipophilic nature of the 3-methylpyridine group increases the molecule's partition coefficient (LogP). This enhances potential dermal penetration compared to unsubstituted methanesulfonamides, which are known to cause skin irritation[1]. Furthermore, the sulfonamide functional group is a recognized structural alert for skin sensitization.

  • Ocular Toxicity (H319): Direct contact with the powder causes severe eye irritation[1]. Mechanistically, this is driven by a localized pH shift and osmotic stress when the basic pyridine nitrogen dissolves in the aqueous environment of the ocular fluid.

  • Respiratory Irritation (H335): When handled as a finely milled dry powder, the compound poses a significant inhalation risk. Methanesulfonamide derivatives are classified under GHS as Category 3 Respiratory Tract Irritants[2]. Inhalation of these particulates can cause acute inflammation of the mucosal membranes.

Mandatory PPE Matrix

To mitigate these risks, PPE selection must be driven by quantitative data and chemical compatibility. Below is the required PPE matrix for handling this compound.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection (Solid) Nitrile Rubber Gloves≥ 0.11 mm thickness, breakthrough > 480 minSufficient for dry powder handling. Prevents direct dermal contact with the lipophilic pyridine moiety[3].
Hand Protection (Solution) Butyl Rubber Gloves≥ 0.30 mm thicknessMandatory when handling the compound dissolved in polar aprotic solvents (e.g., DMSO, DMF), which rapidly carry solutes through standard nitrile[3].
Eye Protection Tightly Fitting Safety GogglesEN 166(EU) or NIOSH approvedProtects against severe ocular irritation (H319) caused by localized pH shifts upon contact with mucosal fluid[2].
Respiratory Protection N95 / P100 Particulate RespiratorFilter efficiency ≥ 95%Required if handling outside a fume hood to prevent inhalation of aerosolized particles (H335)[2].
Body Protection Flame-resistant Lab Coat100% Cotton or NomexPrevents accumulation of static electricity, reducing the risk of powder aerosolization or ignition[2].

Operational Workflow: Stock Solution Preparation

The most common laboratory procedure for this compound involves transitioning it from a hazardous dry powder to a solvated state for biological or chemical assays.

Standard Operating Procedure (SOP): Preparation of 10 mM Stock Solution in DMSO

Phase 1: Pre-Operational Setup

  • Environmental Control: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench[2].

  • Static Mitigation: Wipe the exterior of the weighing balance and spatulas with an anti-static cloth. The powder exhibits electrostatic cling, which increases the risk of aerosolization.

  • Vessel Preparation: Pre-weigh a sealed, amber glass vial (to protect the sulfonamide from potential photo-degradation) and record the tare weight.

Phase 2: Execution

  • Transfer: Using a micro-spatula, carefully transfer the required mass of (3-Methylpyridin-4-yl)methanesulfonamide into the tared vial. Crucial: Keep the transfer distance as short as possible to minimize airborne particulates.

  • Solvation: Inside the fume hood, add the calculated volume of anhydrous DMSO.

  • Sealing & Agitation: Cap the vial tightly before removing it from the hood. Vortex the sealed vial until complete dissolution is achieved. Do not sonicate open vessels, as this generates inhalable micro-aerosols.

Phase 3: Decontamination

  • Tool Cleaning: Rinse all spatulas and reusable glassware first with a polar solvent (e.g., methanol or acetone) to dissolve residual compound, followed by a standard aqueous wash.

  • Glove Removal: Use proper glove removal techniques (peeling from the wrist, turning inside out) to avoid skin contact with the outer surface[3]. Dispose of gloves in solid hazardous waste[3].

Safety Logic & Spill Response Plan

In the event of an accidental release, your response must be dictated by the physical state of the compound. Sweeping dry powder is strictly prohibited, as it bypasses standard surgical masks and directly exposes the respiratory tract to H335-classified irritants.

Workflow Start Risk Assessment: (3-Methylpyridin-4-yl)methanesulfonamide State Determine Physical State Start->State Solid Dry Powder Handling State->Solid Liquid Solution (DMSO/DMF) State->Liquid Control Primary Engineering Control: Class II BSC or Fume Hood Solid->Control Liquid->Control PPE1 PPE Selection: Nitrile Gloves (≥0.11mm) Control->PPE1 If Solid PPE2 PPE Selection: Butyl Gloves (≥0.30mm) Control->PPE2 If Liquid Spill Spill Response Required? PPE1->Spill PPE2->Spill Decon1 HEPA Vacuum & Wet Wipe (Water/Surfactant) Spill->Decon1 Powder Spill Decon2 Absorbent Pads & Solvent Wash Spill->Decon2 Liquid Spill

Fig 1. Logical workflow for PPE selection and spill response based on physical state.

Disposal Protocol: Do not allow the product to enter drains, sewers, or waterways[1][3]. All contaminated consumables (weighing boats, gloves, absorbent pads) must be placed in a sealed, chemically resistant container and disposed of via a licensed hazardous waste contractor for high-temperature incineration[2].

References

  • DC Fine Chemicals. Methanesulfonamide 108370 - Safety Data Sheet. Retrieved from:[Link]

Sources

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